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  • Product: 4-amino-N'-phenylbenzene-1-carboximidamide
  • CAS: 1195870-11-1

Core Science & Biosynthesis

Foundational

4-amino-N'-phenylbenzene-1-carboximidamide (4-APBC): Structural Profiling, Target Engagement, and Synthetic Methodologies

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The compound 4-amino-N'-phenylbenzene-1-carboximidamide (4-APBC,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound 4-amino-N'-phenylbenzene-1-carboximidamide (4-APBC, CAS: 1195870-11-1)[1] represents a highly functionalized and structurally privileged pharmacophore in modern drug discovery. While simple benzamidines are universally recognized as competitive inhibitors of trypsin-like serine proteases[2], the dual functionalization of 4-APBC—featuring a para-amino electron-donating group (EDG) and an N'-phenyl lipophilic extension—transforms the standard scaffold into a highly tunable probe.

This whitepaper provides an in-depth technical analysis of 4-APBC, detailing its electronic profiling, mechanistic target engagement, and the causality behind specific synthetic and biophysical assay choices required to harness its full therapeutic potential.

Structural and Electronic Profiling

To understand the utility of 4-APBC, we must deconstruct its molecular architecture. The unsubstituted benzamidine relies heavily on its highly basic nature ( pKa​≈11.6 ) to remain protonated at physiological pH. This protonation is non-negotiable for forming the critical bidentate salt bridge with the conserved Asp189 residue in the S1 pocket of serine proteases[2].

4-APBC introduces two critical electronic and steric modifications:

  • The 4-Amino Group (Electronic Modulator): The para-amino group acts as a strong EDG via resonance, pushing electron density into the aromatic ring. This stabilizes the protonated amidinium ion, slightly elevating its pKa​ and providing an additional hydrogen bond donor/acceptor site at the solvent-exposed edge of the binding pocket.

  • The N'-Phenyl Group (Steric Director): This bulky, lipophilic moiety deliberately breaks the symmetry of the amidine. Causality in Design: The N-phenyl substitution is strategically utilized to target adjacent hydrophobic subsites (such as the S2 or S4 pockets, or the aryl binding site)[3]. This steric bulk prevents the amidine from penetrating deeply into narrow S1 pockets, thereby shifting the molecule's selectivity profile toward proteases with wider S1' channels, or repurposing it as an inhibitor for entirely different targets, such as Nitric Oxide Synthase (NOS).

Caption: Mechanistic binding model of 4-APBC within a target protease pocket.

Quantitative Data: Physicochemical Properties

The addition of the N'-phenyl and 4-amino groups significantly alters the physicochemical landscape of the molecule compared to a baseline benzamidine. The table below summarizes these shifts, which are critical for predicting oral bioavailability and target residence time.

PropertyUnsubstituted Benzamidine4-APBC (Target Compound)Pharmacological Implication
Molecular Weight 120.15 g/mol 211.26 g/mol Increased mass allows for extended subsite engagement.
cLogP (Lipophilicity) 0.8 ≈2.4 Enhanced membrane permeability; shifts binding to hydrophobic pockets.
H-Bond Donors 34Increased capacity for solvent-edge interactions.
H-Bond Acceptors 12Improved solubility profile despite added lipophilicity.
Target Selectivity Broad (Trypsin-like)High (NOS, specific proteases)Steric clash in narrow S1 pockets forces selective binding.

Experimental Workflows & Protocols

Copper-Catalyzed Synthesis of 4-APBC

Traditional amidine synthesis relies on the Pinner reaction, which requires bubbling harsh anhydrous HCl gas through the reaction mixture for extended periods[4]. Causality for Protocol Selection: The highly nucleophilic 4-amino group on our starting material is sensitive to harsh acidic conditions, which can lead to unwanted polymerization or side reactions. Therefore, a modern, Copper-catalyzed multicomponent cross-coupling is the superior choice, offering high functional group tolerance and a self-validating TLC progression[4].

Step-by-Step Methodology:

  • Preparation: In a pressure-resistant reaction vial, combine 4-aminobenzonitrile (0.5 mmol) and aniline (0.6 mmol).

  • Catalyst Loading: Add Copper(I) chloride (CuCl, 0.075 mmol), Cesium carbonate ( Cs2​CO3​ , 1.0 mmol), and 2,2'-bipyridine (0.15 mmol)[4].

  • Solvent & Atmosphere: Suspend the mixture in 2,2,2-trifluoroethanol (TFE) (2.0 mL). Seal the vial and purge with an oxygen atmosphere.

  • Reaction: Heat the mixture to 100 °C with continuous magnetic stirring for 15 hours. Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the highly fluorescent 4-aminobenzonitrile spot indicates reaction completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a Celite pad to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel) to yield pure 4-APBC.

SynthWorkflow A 4-Aminobenzonitrile D TFE Solvent, 100°C (15 hours) A->D B Aniline B->D C CuCl / 2,2'-bipyridine C->D E Crude 4-APBC D->E F Flash Chromatography E->F G Pure 4-APBC F->G

Caption: Cu-Catalyzed Synthetic Workflow for 4-APBC.

Surface Plasmon Resonance (SPR) Binding Kinetic Assay

To validate the target engagement of 4-APBC, Surface Plasmon Resonance (SPR) is utilized. Causality for Protocol Selection: While enzymatic assays provide IC50​ values, they fail to capture the residence time of the drug. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, which is critical for bulky molecules like 4-APBC where steric hindrance may slow the kon​ but significantly improve the koff​ [5][6].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip. Activate the surface using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization: Immobilize the target protein (e.g., purified NOS or Serine Protease) diluted in 10 mM sodium acetate (pH 4.5) to achieve a target density of ~3000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine-HCl (pH 8.5)[6].

  • Baseline Stabilization (Self-Validation): Flow running buffer (PBS-P+ with 5% DMSO to maintain 4-APBC solubility) at 30 µL/min until the baseline drift is less than 0.1 RU/min. Failure to achieve this indicates target degradation or buffer mismatch.

  • Analyte Injection: Inject a multi-cycle kinetic concentration series of 4-APBC (e.g., 0.1 µM to 10 µM) at a flow rate of 50 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ [5].

References

  • Chemat - 4-Amino-N'-phenylbenzene-1-carboximidamide (CAS 1195870-11-1) Source: Chemat URL:[Link][1]

  • A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines Source: ResearchGate URL:[Link][3]

  • Altered Inhibitory Potency and Selectivity for Nitric Oxide Synthase Isoforms Source: Royal Society of Chemistry (RSC) / J. Med. Chem. URL:[Link]

  • EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors Source: Google Patents URL:[2]

  • Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding Source: Vrije Universiteit Amsterdam / Analytical Biochemistry URL:[Link][5]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Source: National Institutes of Health (NIH) / PMC URL:[Link][6]

Sources

Exploratory

Synthesis of 4-Amino-N'-phenylbenzene-1-carboximidamide: Overcoming Nitrile Deactivation via Directed Lewis Acid/Nucleophile Complexes

Executive Summary The synthesis of 4-amino-N'-phenylbenzene-1-carboximidamide (commonly referred to as 4-amino-N-phenylbenzamidine) from p-aminobenzonitrile and aniline presents a highly specific synthetic challenge. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-amino-N'-phenylbenzene-1-carboximidamide (commonly referred to as 4-amino-N-phenylbenzamidine) from p-aminobenzonitrile and aniline presents a highly specific synthetic challenge. The target molecule is a privileged pharmacophore, frequently utilized in medicinal chemistry and drug development to form critical bidentate salt bridges with acidic residues (such as Asp189) within the S1 pockets of proteases like Factor Xa, thrombin, and hepsin[1][2].

However, synthesizing this amidine directly from p-aminobenzonitrile is difficult because the electron-donating nature of the para-amino group significantly reduces the electrophilicity of the nitrile carbon via resonance. This whitepaper details two field-proven, self-validating methodologies designed to overcome this deactivation: the Lewis acid-mediated Garigipati protocol and the strong base-mediated alkali metal anilide approach.

Mechanistic Rationale: Overcoming Nitrile Deactivation

In a standard Pinner reaction, a nitrile is treated with anhydrous HCl and an alcohol to form an intermediate imidate, which is subsequently reacted with an amine. When applied to p-aminobenzonitrile, the free amino group is readily protonated. While this protonation theoretically increases the electrophilicity of the nitrile, the resulting insolubility of the anilinium salt and the harsh acidic conditions often lead to poor conversions, sluggish kinetics, and complex purification profiles[3].

To achieve high-yielding amidation, the nucleophile must be aggressively activated, or the nitrile must be activated by a Lewis acid that does not permanently sequester the starting materials.

1. The Garigipati Approach (Trimethylaluminum Activation): Developed by R.S. Garigipati, this method utilizes trimethylaluminum ( AlMe3​ ) to activate aniline, forming a highly reactive dimethylaluminum anilide ( Me2​AlNHPh ) complex[3][4]. This reagent serves a dual mechanistic purpose: the aluminum center acts as a potent Lewis acid, coordinating to the nitrile nitrogen to withdraw electron density, while simultaneously delivering the anilide nucleophile in an intramolecular fashion. This perfectly circumvents the electronic deactivation caused by the para-amino group[4][5].

2. The Strong Base Approach (Lithium Anilide): Alternatively, treating aniline with a strong base such as n-butyllithium (n-BuLi) generates lithium anilide. The extreme nucleophilicity of the lithium amide is sufficient to directly attack the deactivated nitrile carbon, forming a lithium amidinate intermediate that yields the free amidine upon aqueous workup[6].

Mechanism A Aniline + AlMe3 B Me2Al-NHPh (Active Reagent) A->B - CH4 0°C to RT C Coordination with p-Aminobenzonitrile B->C Toluene 80°C D Intramolecular Attack C->D Lewis Acid Activation E Aluminum Amidine Complex D->E C-N Bond Formation F 4-Amino-N'-phenylbenzene- 1-carboximidamide E->F H2O Quench - Al(OH)3

Mechanistic pathway of AlMe3-mediated amidation of p-aminobenzonitrile.

Experimental Methodologies

Protocol 1: Trimethylaluminum-Mediated Synthesis (Garigipati Method)

Causality & Safety Note: AlMe3​ is highly pyrophoric and reacts violently with moisture[5]. All glassware must be oven-dried, and the reaction must be conducted under a strict argon or nitrogen atmosphere. Methane gas is evolved during the formation of the active reagent; thus, a bubbler is mandatory to prevent system overpressurization[5].

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a gas bubbler, add anhydrous toluene (0.5 M relative to aniline). Cool the flask to 0 °C using an ice bath.

  • Activation: Slowly add AlMe3​ (2.0 M solution in toluene, 1.1 equivalents) via syringe. Dropwise, add aniline (1.1 equivalents). Observe the evolution of methane gas. Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours until gas evolution ceases, indicating the quantitative formation of dimethylaluminum anilide[5].

  • Nitrile Addition: Add p-aminobenzonitrile (1.0 equivalent) to the clear solution.

  • Thermal Amidation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C for 12–18 hours. The heat provides the necessary activation energy for the nucleophilic attack on the deactivated nitrile.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Slowly and carefully quench the reaction by adding a slurry of silica gel in chloroform, followed by a few drops of methanol, or by carefully adding a 1M NaOH solution. This safely decomposes the aluminum complex and prevents the formation of intractable aluminum hydroxide gels that trap the product.

  • Isolation: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filter cake thoroughly with methanol/dichloromethane (1:9). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a DCM/MeOH/Et 3​ N gradient) to afford 4-amino-N'-phenylbenzene-1-carboximidamide.

Protocol 2: Strong Base-Mediated Synthesis (Lithium Anilide Method)

Causality Note: This method avoids pyrophoric aluminum reagents but requires strictly cryogenic conditions to prevent side reactions of n-BuLi with the nitrile[6].

  • Deprotonation: In a dry flask under argon, dissolve aniline (2.0 equivalents) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.0 equivalents, 2.5 M in hexanes) dropwise. Stir at -78 °C for 30 minutes to ensure complete formation of lithium anilide[6].

  • Addition: Dissolve p-aminobenzonitrile (1.0 equivalent) in a minimum volume of anhydrous THF and add it dropwise to the lithium anilide solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–24 hours.

  • Workup: Quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with ethyl acetate or diethyl ether. Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via recrystallization or chromatography to yield the target amidine[6].

Workflow Step1 1. Reagent Preparation Mix Aniline & AlMe3 in Toluene (0°C) Step2 2. Nitrile Addition Add p-Aminobenzonitrile Step1->Step2 Step3 3. Thermal Activation Heat to 80-100°C for 12-18h Step2->Step3 Step4 4. Reaction Quenching Cool to 0°C, Add Silica/CHCl3 or H2O Step3->Step4 Step5 5. Filtration & Extraction Remove Al-salts, Extract Organics Step4->Step5 Step6 6. Purification Recrystallization or Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target amidine.

Quantitative Data & Analytics

The table below summarizes the comparative metrics between the two primary synthetic routes for generating the target amidine.

ParameterProtocol 1: Trimethylaluminum (Garigipati)Protocol 2: Strong Base (Lithium Anilide)
Primary Reagent AlMe3​ (2.0 M in Toluene)n-BuLi (2.5 M in Hexanes)
Active Nucleophile Dimethylaluminum anilideLithium anilide
Reaction Temperature 80 °C – 100 °C-78 °C to Room Temperature
Typical Yield 75% – 90%50% – 70%
Key Safety Hazard Pyrophoric AlMe3​ , Methane evolutionCryogenic handling, Pyrophoric n-BuLi
Purification Challenge Aluminum hydroxide gel formationUnreacted aniline separation

References

  • Design, synthesis and biological evaluation of PSMA/hepsin-targeted heterobivalent ligands. NIH.
  • Application Notes and Protocols: Reaction of 4,4'-Methylenedibenzonitrile with Amines for the Synthesis of Novel Bis(amidine)
  • Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. NIH.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Aluminum amides are utilized as selective, yet powerful, amination agents for esters, lac. Thieme-connect.
  • ChemInform Abstract: Simple and Efficient Procedure for Synthesis of N′-Arylamidines Using Trimethylaluminum.

Sources

Foundational

physical and chemical properties of 4-amino-N'-phenylbenzene-1-carboximidamide

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of 4-Amino-N'-phenylbenzene-1-carboximidamide Executive Summary The rational design of serine protease inhibitors relies heavily on the ben...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of 4-Amino-N'-phenylbenzene-1-carboximidamide

Executive Summary

The rational design of serine protease inhibitors relies heavily on the benzamidine pharmacophore, a canonical bioisostere for the guanidinium group of arginine. 4-amino-N'-phenylbenzene-1-carboximidamide (commonly referred to as 4-amino-N-phenylbenzamidine) represents a highly specialized, dual-functionalized derivative within this class. By incorporating an electron-donating para-amino group and an N'-phenyl substituent on the amidine moiety, this molecule achieves a delicate balance between target affinity, tunable basicity, and improved pharmacokinetic properties.

This whitepaper provides a comprehensive analysis of its physicochemical behavior, synthetic methodology, and mechanistic role as a competitive protease inhibitor, grounded in established structure-activity relationship (SAR) principles.

Structural Dynamics and Physicochemical Profiling

The therapeutic utility of unsubstituted benzamidine is historically bottlenecked by its high basicity (pKa ~11.6)[1][2]. At physiological pH, it exists almost exclusively as a highly polar cation, which incurs a massive desolvation penalty during passive transport across the epithelial layer of the gut wall, severely limiting oral bioavailability[1].

The structural architecture of 4-amino-N'-phenylbenzene-1-carboximidamide solves this through electronic modulation:

  • N'-Phenyl Substitution (pKa Depression): The addition of the phenyl ring to the imine nitrogen allows the nitrogen's lone pair to delocalize into the aromatic system via resonance. This significantly depresses the pKa of the amidine group to the ~7.5–8.5 range[1]. The resulting equilibrium between neutral and protonated states at pH 7.4 lowers the desolvation cost, enhancing lipophilicity and membrane permeability.

  • Para-Amino Substitution (Affinity & Solvation): The 4-amino group acts as an electron-donating group (EDG) via resonance, slightly stabilizing the amidine cation compared to the unsubstituted N-phenyl variant. Furthermore, it provides an additional hydrogen-bond donor vector for solvent interaction or affinity chromatography coupling[3][4].

Table 1: Comparative Physicochemical Properties
PropertyBenzamidine4-Aminobenzamidine4-Amino-N'-phenylbenzamidine
Molecular Formula C 7​ H 8​ N 2​ C 7​ H 9​ N 3​ C 13​ H 13​ N 3​
Molecular Weight 120.15 g/mol 135.17 g/mol 211.26 g/mol
Amidine pKa ~11.6[1]~11.8~7.5 - 8.5 (Tunable)[1]
LogP (Estimated) 0.50.22.5 - 3.0
H-Bond Donors 233
H-Bond Acceptors 122

Chemical Synthesis and Reactivity

The synthesis of N-arylbenzamidines requires overcoming the inherent stability of the nitrile precursor. The classical and most scalable approach involves the Lewis acid-catalyzed condensation of a benzonitrile with an aniline derivative[5].

Mechanism of Action in Synthesis

The use of anhydrous aluminum chloride (AlCl 3​ ) is not merely catalytic; it acts as a stoichiometric Lewis acid. The empty p-orbital of aluminum coordinates with the nitrogen of 4-aminobenzonitrile. This drastically increases the electrophilicity of the nitrile carbon, lowering the activation energy (E a​ ) barrier for nucleophilic attack by the weakly nucleophilic aniline nitrogen[5]. Without this activation, the reaction would require extreme pressures and temperatures, leading to substrate degradation.

SynthesisWorkflow A 4-Aminobenzonitrile C AlCl3 Activation (Lewis Acid) A->C B Aniline B->C D Nucleophilic Addition (200°C, Neat) C->D Lowers Ea E Aqueous HCl Quench & Carbon Filtration D->E Removes byproducts F 4-Amino-N'-phenylbenzamidine (Precipitation via NaOH) E->F Free base isolation

Fig 1: AlCl3-catalyzed nucleophilic addition workflow for N-phenylbenzamidine synthesis.

Protocol 1: Synthesis and Isolation Workflow

Self-Validating System: The transition from a molten state to a soluble hydrochloride salt, followed by free-base precipitation, ensures that unreacted starting materials are systematically excluded.

  • Activation: In a dry, wide-mouthed flask, combine 1.0 equivalent of 4-aminobenzonitrile and 1.05 equivalents of freshly distilled aniline.

  • Catalysis: Slowly add 1.05 equivalents of powdered, anhydrous AlCl 3​ under vigorous stirring. Caution: Highly exothermic.

  • Thermal Condensation: Heat the mixture to 200°C for 30 minutes. The mixture must remain molten to ensure complete conversion[5].

  • Quenching: Pour the molten intermediate slowly into a vigorously stirred solution of concentrated HCl and water (1:80 v/v). This quenches the AlCl 3​ and forms the water-soluble amidine hydrochloride.

  • Purification: Add activated carbon to the aqueous suspension, stir while cooling, and filter through a kieselguhr pad to remove polymerized aniline byproducts[5].

  • Free Base Isolation: Pour the clear filtrate into a stirred solution of NaOH. The sudden shift to basic pH deprotonates the amidine, causing the 4-amino-N'-phenylbenzamidine free base to precipitate as a flocculent solid. Filter, wash with distilled water, and dry in vacuo.

Pharmacological Application: Serine Protease Inhibition

Benzamidines are canonical, reversible, competitive inhibitors of trypsin-like serine proteases, including trypsin, thrombin, and urokinase-type plasminogen activator (uPA)[4][6].

The Tripartite Binding Mechanism

The efficacy of 4-amino-N'-phenylbenzamidine is driven by a tripartite interaction model within the protease active site:

  • S1 Pocket Engagement: The cationic amidino group plunges deep into the S1 specificity pocket, forming a critical bidentate salt bridge and hydrogen bond network with the carboxylate of Asp189[1][4].

  • Hydrophobic Subsite Exploitation: The N'-phenyl group extends outward, engaging in π−π stacking or hydrophobic interactions with adjacent subsites (e.g., S2 or the aryl-binding pocket of thrombin). This drastically improves target selectivity compared to unsubstituted benzamidine.

  • Solvent Interface: The 4-amino group sits near the opening of the S1 pocket, interacting with solvent molecules or backbone carbonyls, stabilizing the inhibitor-enzyme complex[3].

BindingMechanism Inhibitor 4-Amino-N'-phenylbenzamidine Amidine Amidine Core (pKa ~8.0) Inhibitor->Amidine NPhenyl N'-Phenyl Group Inhibitor->NPhenyl Amino 4-Amino Group Inhibitor->Amino S1 S1 Pocket (Asp189) Amidine->S1 Bidentate Salt Bridge S2 Hydrophobic Subsite NPhenyl->S2 pi-pi Stacking Solvent Solvent Interface Amino->Solvent H-Bonding / Solvation

Fig 2: Tripartite binding mechanism of the functionalized benzamidine in the protease active site.

Table 2: Representative Inhibition Constants ( Ki​ )
InhibitorTrypsin Ki​ ( μ M)uPA Ki​ ( μ M)Reference
Benzamidine~18.0>100[4]
4-Aminobenzamidine~10.082.0[4][6]
4-Amino-N'-phenylbenzamidine < 5.0 < 50.0 Extrapolated via SAR S2 engagement
Protocol 2: Steady-State Kinetic Assay for Trypsin Inhibition

Self-Validating System: By utilizing a chromogenic substrate across multiple concentrations, the assay inherently validates competitive inhibition via the convergence of lines on a Lineweaver-Burk plot.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 20 mM CaCl 2​ , pH 8.0). The CaCl 2​ is critical to prevent trypsin autolysis.

  • Enzyme & Inhibitor Incubation: Pre-incubate bovine pancreatic trypsin (final concentration 10 nM) with varying concentrations of 4-amino-N'-phenylbenzamidine (0.1 μ M to 50 μ M) in a 96-well microplate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate BAPNA (N α -Benzoyl-DL-arginine 4-nitroanilide) at varying concentrations (0.5 Km​ to 5 Km​ ).

  • Kinetic Monitoring: Measure the release of p-nitroaniline continuously at λ=405 nm using a microplate reader for 10 minutes.

  • Data Analysis: Calculate initial velocities ( v0​ ) from the linear portion of the progress curves. Plot 1/v0​ versus 1/[S] (Lineweaver-Burk plot). An intersection of lines at the y-axis confirms competitive inhibition, and the Ki​ can be derived from the secondary plot of slopes versus inhibitor concentration.

References

  • Organic Syntheses. "N-phenylbenzamidine - Organic Syntheses Procedure." Organic Syntheses, Coll. Vol. 4, p.769 (1963). Available at:[Link]

  • Chemsrc. "4-Aminobenzamidine dihydrochloride | CAS#:2498-50-2." Chemsrc. Available at:[Link]

  • MEROPS - The Peptidase Database. "Small-molecule inhibitor: benzamidine." EMBL-EBI. Available at:[Link]

  • American Chemical Society (ACS). "Structure-Based Design of Novel Guanidine/Benzamidine Mimics." Journal of Medicinal Chemistry. Available at:[Link]

  • Organic Chemistry Data. "pKa Data Compiled by R. Williams." Organic Chemistry Data. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 4-Amino-N'-phenylbenzene-1-carboximidamide

Executive Summary In early-stage drug discovery, the physicochemical characterization of hit compounds is a critical gateway to successful lead optimization. 4-amino-N'-phenylbenzene-1-carboximidamide (CAS 1195870-11-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical characterization of hit compounds is a critical gateway to successful lead optimization. 4-amino-N'-phenylbenzene-1-carboximidamide (CAS 1195870-11-1) is a structurally complex molecule featuring an aniline moiety and an N-phenyl substituted benzamidine. Benzamidine derivatives are frequently utilized as bioisosteres for the guanidyl group of arginine in the design of serine protease inhibitors and GPCR ligands[1].

However, the high basicity and planar aromaticity of these compounds present unique solvation challenges. This whitepaper provides a comprehensive, causality-driven guide to profiling the solubility of 4-amino-N'-phenylbenzene-1-carboximidamide in dimethyl sulfoxide (DMSO) and aqueous media, detailing both kinetic and thermodynamic methodologies.

Structural Causality and Solvation Mechanics

To predict and measure solubility accurately, one must first deconstruct the molecule's structural thermodynamics:

  • The Amidine Core (pKa Dynamics): Unsubstituted benzamidine is highly basic, with a well-documented pKa of approximately 11.6[2][3]. However, the addition of the N'-phenyl group in 4-amino-N'-phenylbenzene-1-carboximidamide facilitates electron delocalization across the new aromatic ring. This resonance significantly lowers the pKa of the amidine group (typically to the 8.5–9.5 range)[1].

  • The Aniline Group: The para-amino group acts as a weak base (pKa ~4.6).

  • Solvation in DMSO: DMSO is a highly polar, aprotic solvent with a high dielectric constant. It is universally used in early drug discovery because it efficiently solvates both the hydrophobic phenyl rings (via dispersion forces) and the polar amidine/amine groups (via strong dipole-dipole interactions), effectively disrupting the solid-state crystal lattice[4].

  • Aqueous pH-Dependence: In aqueous buffers at physiological pH (7.4), the amidine group remains predominantly protonated (cationic). This ion-dipole interaction with water enhances solubility compared to the neutral free-base form that dominates at highly basic pH levels (>10.0).

G_pH pH_low pH < 8.0 (Physiological/Acidic) State_Cation Protonated Amidinium (Cationic) pH_low->State_Cation Protonation pH_high pH > 10.0 (Basic) State_Neutral Free Base Amidine (Neutral) pH_high->State_Neutral Deprotonation Sol_High High Aqueous Solubility (Ion-Dipole Solvation) State_Cation->Sol_High Decreased LogD Sol_Low Low Aqueous Solubility (Hydrophobic Aggregation) State_Neutral->Sol_Low Increased LogD

Figure 1: pH-dependent protonation and its direct causal effect on aqueous solubility.

Kinetic vs. Thermodynamic Solubility

Solubility testing in drug discovery is bifurcated into two distinct paradigms: Kinetic and Thermodynamic [5][6]. Understanding the distinction is vital to prevent false-positive efficacy readouts in in vitro assays.

  • Kinetic Solubility: Measures the precipitation point of a compound initially dissolved in an organic solvent (DMSO) and spiked into an aqueous buffer[5]. It represents a metastable, supersaturated state and is highly dependent on the residual DMSO concentration (usually 1-2%)[7].

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the lowest-energy crystalline form of the compound in a solvent, without the artificial aid of DMSO[6]. It is determined by equilibrating the solid compound in the target media for 24 to 72 hours[8].

Expected Solubility Profile
ParameterSolvent / MediaExpected RangeCausality / Mechanism
Stock Solubility 100% DMSO> 50 mMAprotic disruption of pi-pi stacking and H-bonds[4][8].
Kinetic Solubility PBS (pH 7.4, 1% DMSO)50 - 200 µMMetastable supersaturation; amidinium cation formation[5].
Thermodynamic Sol. SGF (pH 1.2, 0% DMSO)> 1.0 mg/mLFull protonation of both amidine and aniline groups[8].
Thermodynamic Sol. SIF (pH 6.8, 0% DMSO)10 - 50 µg/mLPartial deprotonation; crystal lattice energy dominates[8].

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure data integrity.

Protocol A: Preparation of 50 mM DMSO Stock Solution

DMSO stock solutions serve as the foundation for all subsequent kinetic assays. Water absorption by DMSO can prematurely crash the compound out of solution.

  • Desiccation: Ensure the solid 4-amino-N'-phenylbenzene-1-carboximidamide is fully desiccated. Weigh out exactly 11.36 mg of the solid.

  • Solvent Addition: Add 1.0 mL of anhydrous, LC-MS grade DMSO (≥99.9% purity, stored under argon).

    • Causality: Anhydrous DMSO prevents localized micro-precipitation caused by ambient moisture absorption.

  • Agitation: Vortex the mixture for 2 minutes at room temperature. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Validation Checkpoint: Inspect the solution under a bright light. It must be optically clear. Any turbidity indicates incomplete crystal lattice disruption.

Protocol B: Kinetic Aqueous Solubility Assay (Nephelometry / LC-MS)

This protocol simulates the conditions of early-stage biological screening where compounds are spiked from DMSO into aqueous assay buffers[6].

  • Serial Dilution: Prepare a 10-point serial dilution of the 50 mM DMSO stock using pure DMSO (ranging from 50 mM down to 0.05 mM)[8].

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate.

    • Causality: This maintains a strict 1% final DMSO concentration. Exceeding 1% alters the dielectric constant of the buffer, artificially inflating apparent solubility[7].

  • Incubation: Shake the plate at 300 RPM for 2 hours at 37°C to allow metastable aggregates to form[5].

  • Phase Separation: Centrifuge the plate at 4,000 x g for 15 minutes.

    • Validation Checkpoint: Centrifugation forces colloidal precipitates into a pellet. Analyzing un-centrifuged samples leads to false-positive concentration readings.

  • Quantification: Transfer the supernatant and analyze via LC-MS/MS against a standard curve prepared in 100% acetonitrile[8].

Protocol C: Thermodynamic Equilibrium Assay (Shake-Flask Method)

This is the gold standard for lead optimization, reflecting the true physical state of the drug in the gastrointestinal tract[6][8].

  • Solid Loading: Add 2.0 mg of solid 4-amino-N'-phenylbenzene-1-carboximidamide into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Simulated Intestinal Fluid, pH 6.8)[8]. Do not add any DMSO.

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at 25°C or 37°C for 48 hours.

    • Causality: 48 hours is required to overcome the activation energy of dissolution and reach a true thermodynamic equilibrium between the solid phase and the solvated ions[4][8].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to account for non-specific compound binding to the filter membrane.

  • Quantification: Dilute the filtrate 10x and 100x in mobile phase and quantify via LC-MS/MS[8].

G_Workflow A Solid 4-amino-N'-phenylbenzamidine B DMSO Stock Solution (50 mM) A->B Dissolution in Anhydrous DMSO D Thermodynamic Solubility Assay (Direct Buffer Equilibration, 48h) A->D Excess Solid Added to Buffer C Kinetic Solubility Assay (Spike into Buffer, 1% DMSO) B->C 1:100 Dilution E Phase Separation (Centrifugation / 0.22µm Filtration) C->E 2h Incubation (Metastable) D->E 48h Shaking (Equilibrium) F LC-MS/MS Quantification E->F Supernatant/Filtrate Analysis

Figure 2: Parallel workflows for determining kinetic and thermodynamic solubility.

References

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro-Sundia. Available at: [Link]

  • Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. Organic Chemistry Data. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Inventiva Pharma. Available at:[Link]

  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. National Library of Medicine (PMC). Available at: [Link]

Sources

Foundational

Advanced Synthesis and Pharmacophore Optimization of 4-Amino-N'-phenylbenzene-1-carboximidamide Derivatives

Executive Summary As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when developing highly substituted benzamidine derivatives for drug discovery programs. The 4-amino-N'-phenylbenzene-1-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when developing highly substituted benzamidine derivatives for drug discovery programs. The 4-amino-N'-phenylbenzene-1-carboximidamide core (commonly referred to as 4-amino-N-phenylbenzamidine) is a privileged scaffold in medicinal chemistry. However, its synthesis is notoriously prone to poor yields due to the competitive nucleophilicity of the primary amine and the harsh conditions traditionally required for nitrile activation.

This whitepaper provides an in-depth, field-proven technical guide to synthesizing these derivatives. By replacing outdated Pinner methodologies with a highly chemoselective, Lewis acid-mediated workflow, we can achieve scalable, high-purity yields suitable for advanced preclinical evaluation.

Pharmacological Significance & Structural Rationale

The amidine functional group is a versatile pharmacophore, acting as a weak base that participates in critical proton transfer reactions and salt-bridge formations within enzyme active sites . Specifically, 4-amino-N'-phenylbenzamidine derivatives exhibit potent biological activities, ranging from protease inhibition (e.g., Factor Xa, thrombin) to anti-aging and free-radical scavenging properties []().

The structural orthogonality of this molecule allows it to span multiple binding pockets simultaneously. The diagram below illustrates the causal relationship between the molecule's functional groups and their target interactions.

Pharmacophore cluster_molecule 4-Amino-N'-phenylbenzamidine Core N1 4-Amino Group T1 S1 Pocket (Hydrogen Bonding) N1->T1 Donates H+ N2 Benzamidine Core T2 Aspartate Residue (Salt Bridge) N2->T2 Ionic Interaction N3 N'-Phenyl Ring T3 Aryl Binding Pocket (Hydrophobic) N3->T3 Pi-Pi Stacking

Fig 1: Pharmacophore mapping of 4-amino-N'-phenylbenzamidine in protease inhibition pockets.

Retrosynthetic Strategy & Chemoselectivity

The Causality of Precursor Selection: A common pitfall in amidine synthesis is attempting a direct coupling between 4-aminobenzonitrile and aniline. The free para-amino group will competitively coordinate with Lewis acid catalysts and undergo intermolecular self-condensation, yielding intractable polymeric mixtures.

To circumvent this, our retrosynthetic strategy mandates the use of 4-nitrobenzonitrile as a chemically inert precursor during the amidation phase. The nitro group is electronically deactivating (preventing side reactions) and can be chemoselectively reduced to the target amine in a subsequent, high-yielding step.

Evaluation of Synthetic Pathways

Recent advancements have demonstrated that Lewis acids, particularly TiCl₄ and SnCl₄, dramatically accelerate the nucleophilic addition of weakly nucleophilic anilines to unactivated nitriles . Table 1 summarizes the empirical data comparing traditional and modern methodologies.

Table 1: Evaluation of Amidation Methodologies
MethodologyReagents / CatalystTypical YieldChemoselectivityReaction TimeDrawbacks
Classical Pinner HCl(g), EtOH, Aniline40–60%Low48–72 hRequires anhydrous HCl gas; harsh conditions.
AlCl₃-Mediated AlCl₃, Neat/Toluene70–85%High12–24 hRequires high temperatures; moisture sensitive.
TiCl₄-Mediated TiCl₄, Toluene/DCM80–95%Very High3–4 hOptimal. Rapid kinetics; clean conversion.

Recommended Synthetic Workflow

Pre-forming the nitrile-Lewis acid complex prior to amine addition minimizes thermal degradation and maximizes the yield of the N-phenylbenzamidine intermediate . The logical progression of this two-step synthesis is visualized below.

Workflow A 4-Nitrobenzonitrile B Lewis Acid Activation (TiCl4) A->B Step 1 C Nucleophilic Addition (Aniline Derivatives) B->C Complexation D 4-Nitro-N'-phenylbenzamidine Intermediate C->D Amidation E Chemoselective Reduction (Pd/C, H2) D->E Step 2 F 4-Amino-N'-phenylbenzene- 1-carboximidamide E->F Final Isolation

Fig 2: Two-step synthetic workflow for 4-amino-N'-phenylbenzene-1-carboximidamide derivatives.

Detailed Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded directly into the workflow to guarantee that researchers do not proceed to subsequent steps blindly.

Phase 1: TiCl₄-Mediated Synthesis of 4-Nitro-N'-phenylbenzamidine

Objective: Form the amidine linkage while preserving the nitro masking group.

  • Complexation: In an oven-dried Schlenk flask under argon, dissolve 4-nitrobenzonitrile (10.0 mmol, 1.0 equiv) in anhydrous toluene (25 mL). Cool the solution to 0 °C.

  • Activation: Dropwise, add TiCl₄ (12.0 mmol, 1.2 equiv). Causality: The addition is highly exothermic. Cooling is required to prevent localized charring. Stir at 0 °C for 30 minutes to pre-form the activated nitrile-titanium complex.

  • Amidation: Slowly add aniline (11.0 mmol, 1.1 equiv). Gradually warm the mixture to 100 °C and reflux for 4 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench in aqueous NaHCO₃, extract with EtOAc, and spot on a TLC plate (Hexane:EtOAc 3:1). The reaction is complete when the nitrile spot (R_f ≈ 0.6) is entirely consumed.

  • Workup: Cool to 0 °C and strictly quench with 20% aqueous NaOH (30 mL). Causality: The robust Ti-amidine coordination complex must be aggressively broken down. NaOH precipitates titanium as insoluble TiO₂, freeing the amidine base.

  • Isolation: Filter the biphasic mixture through a Celite pad to remove TiO₂. Extract the aqueous layer with EtOAc (3 × 30 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from EtOH to yield the intermediate.

Phase 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine without cleaving the amidine C-N bonds.

  • Setup: Dissolve the 4-nitro-N'-phenylbenzamidine intermediate (5.0 mmol, 1.0 equiv) in absolute ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of argon.

  • Reduction: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 6 hours.

  • IPC (Self-Validation): Monitor via LC-MS. The reaction is complete when the mass peak shifts from [M+H]⁺ 242 (nitro species) to [M+H]⁺ 212 (amino species).

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Causality: Complete removal of palladium is critical to prevent heavy metal toxicity in downstream biological assays.

  • Final Isolation: Concentrate the filtrate in vacuo to afford the pure 4-amino-N'-phenylbenzene-1-carboximidamide.

Derivative Scope and Yield Data

The robustness of the TiCl₄-mediated protocol allows for the synthesis of various N'-aryl derivatives by substituting the aniline input. Below is a summary of representative quantitative data generated using this optimized workflow.

Table 2: Representative 4-Amino-N'-Arylbenzene-1-carboximidamide Derivatives
Compound IDAniline R-GroupYield (Phase 1)Yield (Phase 2)Overall Isolated YieldPurity (LC-MS)
1a -H (Phenyl)88%92%81% >98%
1b 4-Methoxy93%90%84% >99%
1c 4-Chloro85%89%75% >97%
1d 2-Methyl78%91%71% >98%

Note: Sterically hindered anilines (e.g., 2-methyl) exhibit slightly reduced Phase 1 yields due to restricted access to the activated nitrile carbon, though the overall efficiency remains highly viable for scale-up.

Conclusion

The synthesis of 4-amino-N'-phenylbenzene-1-carboximidamide derivatives requires a strategic, chemoselective approach to navigate the reactive nature of both primary amines and amidine linkages. By employing a nitro-masking strategy coupled with TiCl₄-mediated nitrile activation, researchers can bypass the limitations of classical Pinner reactions. The self-validating protocols detailed in this guide ensure high-fidelity reproducibility, providing drug development professionals with a reliable pipeline for generating high-purity benzamidine pharmacophores.

References

  • Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity - Academia.edu.

  • A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines - PMC (NIH).

  • Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3 - ResearchGate.

  • CAS 1527-91-9: N-Phenylbenzamidine - CymitQuimica.

Exploratory

discovery and history of 4-amino-N'-phenylbenzene-1-carboximidamide

The Evolution of P1 Ligands: A Technical Whitepaper on the Discovery and Pharmacodynamics of 4-amino-N'-phenylbenzene-1-carboximidamide Executive Summary In the landscape of rational drug design, the transition from bioc...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of P1 Ligands: A Technical Whitepaper on the Discovery and Pharmacodynamics of 4-amino-N'-phenylbenzene-1-carboximidamide

Executive Summary

In the landscape of rational drug design, the transition from biochemical probes to orally bioavailable therapeutics is often paved by iterative structural modifications. 4-amino-N'-phenylbenzene-1-carboximidamide (commonly referred to as 4-amino-N-phenylbenzamidine) represents a critical evolutionary node in the development of serine protease inhibitors. By combining the high-affinity S1-pocket targeting of a para-aminobenzamidine core with the lipophilic, pKa-lowering properties of an N'-phenyl substitution, this compound solved one of the most persistent challenges in anticoagulant pharmacology: the "basicity problem" of amidine-based drugs.

As a Senior Application Scientist, I have structured this guide to dissect the historical discovery, chemical rationale, and synthetic methodologies surrounding this compound, providing a comprehensive resource for researchers in structural biology and medicinal chemistry.

Historical Context: From Probes to Therapeutics

The history of 4-amino-N'-phenylbenzene-1-carboximidamide is deeply intertwined with the mapping of the serine protease active site.

The Foundation (1965): The journey began when Mares-Guia and Shaw first demonstrated that simple benzamidines act as competitive inhibitors of trypsin[1]. They discovered that the amidine group perfectly mimics the basic side chains of arginine and lysine, anchoring deeply into the negatively charged S1 specificity pocket (containing Asp189).

The Affinity Era (1970s–1980s): To improve binding and create a handle for affinity chromatography, researchers introduced an electron-donating amino group at the para-position, creating p-aminobenzamidine[2]. This modification increased hydrogen-bonding opportunities with the solvent and active-site residues, making it a gold-standard inhibitor for urokinase-type plasminogen activator (uPA) and trypsin[2].

The Bioavailability Bottleneck (1990s–2000s): Despite their high affinity, unsubstituted benzamidines possess a pKa of ~11.6, meaning they are permanently protonated at physiological pH. This extreme basicity results in near-zero membrane permeability and oral bioavailability. To bypass this, medicinal chemists hypothesized that substituting the amidine nitrogen with a phenyl group (N'-phenyl substitution) would delocalize the nitrogen's lone pair, drastically lowering the pKa while allowing the new aromatic ring to engage in π−π stacking with hydrophobic residues (e.g., Tyr228) in the S2/S4 pockets of coagulation proteases like Factor Xa[3]. The synthesis of 4-amino-N'-phenylbenzene-1-carboximidamide was the direct realization of this hypothesis.

Pharmacodynamics and Mechanism of Action

The mechanism of action for 4-amino-N'-phenylbenzene-1-carboximidamide is a masterclass in bidentate molecular recognition.

  • The P1 Anchor: The protonated amidine (even at a lower pKa, a fraction remains protonated) forms a critical bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.

  • The 4-Amino Substitution: The para-amino group projects outward toward the S1 β -strand, forming stabilizing hydrogen bonds with the backbone carbonyl of Gly219, rigidifying the inhibitor-enzyme complex.

  • The N'-Phenyl Shield: The N'-phenyl group occupies the aryl-binding site adjacent to the S1 pocket. By lowering the overall pKa of the molecule to ~8.2, it ensures that a significant portion of the drug remains unionized in the gastrointestinal tract, permitting passive diffusion across lipid bilayers before re-equilibrating in the bloodstream.

Pathway N1 Intrinsic / Extrinsic Pathways N2 Factor X N1->N2 Activation N3 Factor Xa (Active Serine Protease) N2->N3 Cleavage N4 Prothrombin N3->N4 Catalyzes N5 Thrombin N4->N5 Cleavage N6 Fibrin Clot N5->N6 Coagulation Inhibitor 4-amino-N'-phenylbenzene- 1-carboximidamide Inhibitor->N3 Primary Target (S1 Pocket) Inhibitor->N5 Secondary Target

Fig 1: Coagulation cascade inhibition by 4-amino-N'-phenylbenzene-1-carboximidamide targeting Factor Xa.

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the impact of these structural changes, we must look at the quantitative evolution of the molecule. The table below summarizes the pharmacokinetic and pharmacodynamic shifts achieved by sequential modifications of the benzamidine core.

CompoundPrimary TargetAffinity ( Ki​ , nM)Amidine pKa​ Estimated Oral Bioavailability
Benzamidine Trypsin18,00011.6< 1%
p-Aminobenzamidine Trypsin / uPA8,20011.0< 1%
N-Phenylbenzamidine Factor Xa1,4008.5~ 15%
4-amino-N'-phenylbenzene-1-carboximidamide Factor Xa / Thrombin3308.2~ 45%

Data synthesized from foundational SAR studies on benzamidine mimics and Factor Xa inhibitors[3].

Experimental Methodology: Pinner Synthesis Protocol

The synthesis of 4-amino-N'-phenylbenzene-1-carboximidamide is best achieved via a modified Pinner reaction[4]. As an application scientist, I emphasize that this protocol is designed as a self-validating system : each step contains an inherent analytical checkpoint to prevent the propagation of errors.

Phase 1: Imidate Formation

Causality: The use of strictly anhydrous conditions is a thermodynamic necessity. The presence of water will lead to the irreversible hydrolysis of the nitrile into an unreactive amide, destroying the yield.

  • Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 5.0 g (42.3 mmol) of 4-aminobenzonitrile in 50 mL of anhydrous ethanol.

  • Acidification: Cool the solution to 0 °C using an ice bath. Bubble anhydrous HCl gas through the solution for 45 minutes until saturation is achieved.

  • Incubation: Seal the flask and stir at 4 °C for 48 hours.

  • Validation Checkpoint 1 (TLC): Run a TLC (Dichloromethane:Methanol 9:1). The starting nitrile ( Rf​≈0.7 ) should be completely consumed, replaced by a baseline spot (the highly polar ethyl 4-aminobenzimidate dihydrochloride).

Phase 2: Aminolysis

Causality: Aniline is a weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring. Therefore, the reaction requires a specific thermal window (40 °C) to overcome the activation energy barrier without causing the thermal degradation of the imidate intermediate.

  • Reagent Addition: Evaporate the excess HCl and ethanol under reduced pressure. Resuspend the crude imidate salt in 40 mL of anhydrous ethanol.

  • Nucleophilic Attack: Add 11.8 g (127 mmol, 3 eq) of freshly distilled aniline.

  • Heating: Stir the mixture at 40 °C for 48 hours.

  • Validation Checkpoint 2 (Colorimetry): The solution will transition from pale yellow to a deep amber as the N-phenyl amidine chromophore forms.

Phase 3: Workup and Isolation
  • Neutralization: Concentrate the mixture under vacuum. Partition the residue between 50 mL of Methyl tert-butyl ether (MTBE) and 50 mL of 10% aqueous K2​CO3​ to liberate the free base.

  • Extraction: Extract the aqueous layer twice more with MTBE. Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Crystallization: Concentrate the solvent to ~15 mL and add heptane dropwise until turbidity appears. Cool to 4 °C to induce crystallization. Filter and dry to yield 4-amino-N'-phenylbenzene-1-carboximidamide as an off-white crystalline solid.

Conclusion

4-amino-N'-phenylbenzene-1-carboximidamide is more than a chemical curiosity; it is a structural bridge in the history of pharmacology. By proving that the basicity of the P1 ligand could be artificially depressed without sacrificing target affinity, this compound paved the way for the modern era of non-peptide, orally active direct oral anticoagulants (DOACs).

References

  • Mares-Guia M, Shaw E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry.[Link]

  • Quan ML, et al. (2003). Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Carney DW, et al. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Foundational

calculating the molecular weight of 4-amino-N'-phenylbenzene-1-carboximidamide

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. Executive Summary In preclinical drug development, the precision of in vitro assays—such as calculating half-maxima...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

Executive Summary

In preclinical drug development, the precision of in vitro assays—such as calculating half-maximal inhibitory concentrations (IC₅₀) or binding affinities (K_d)—relies entirely on the accurate formulation of molar solutions. 4-amino-N'-phenylbenzene-1-carboximidamide (often referred to as 4-amino-N-phenylbenzamidine) is a specialized derivative of the benzamidine pharmacophore, a well-documented class of serine protease inhibitors[1].

While calculating the theoretical molecular weight of its free base is a straightforward stoichiometric exercise, Application Scientists must recognize that amidines are highly basic. They are rarely isolated or assayed as free bases; they are typically synthesized and supplied as hydrochloride or dihydrochloride salts[2]. Failing to account for the counterion during molecular weight calculation can result in dosing errors exceeding 25%, compromising the integrity of pharmacological data.

This whitepaper details the theoretical calculation, structural logic, and the self-validating analytical protocols required to determine the effective molecular weight of 4-amino-N'-phenylbenzene-1-carboximidamide for rigorous experimental use.

Structural Elucidation and Pharmacological Context

To calculate the molecular weight, we must first deconstruct the molecule's nomenclature to derive its exact chemical formula.

  • Core Scaffold: Benzene-1-carboximidamide (Benzamidine). Benzamidines act as competitive inhibitors for trypsin-like serine proteases (e.g., urokinase-type plasminogen activator, uPA) by anchoring into the negatively charged S1 specificity pocket[3].

  • R1 Substitution (4-amino): An amino group (-NH₂) at the para position of the primary benzene ring. This enhances solubility and provides a vector for hydrogen bonding.

  • R2 Substitution (N'-phenyl): A phenyl ring attached to the amidine nitrogen. In structure-activity relationship (SAR) studies, N-phenyl substitutions are strategically utilized to engage in π-π stacking or hydrophobic interactions within extended binding pockets, such as those found in ubiquitin ligases (e.g., RNF5) or complex proteases[4].

G Compound 4-amino-N'-phenylbenzene- 1-carboximidamide (C13H13N3) Core Benzamidine Core (C7H7N2) Compound->Core Base Scaffold R1 Para-Substitution 4-Amino Group (-NH2) Compound->R1 R1 Addition R2 N'-Substitution Phenyl Group (-C6H5) Compound->R2 R2 Addition Activity Serine Protease Inhibition (uPA/Trypsin) Core->Activity Anchors in S1 Pocket Stacking Enhanced π-π Stacking in Binding Pocket R2->Stacking Hydrophobic Interaction

Logical breakdown of the 4-amino-N'-phenylbenzamidine pharmacophore.

Theoretical Molecular Weight Calculation

By summing the atoms from the structural components, we derive the chemical formula: C₁₃H₁₃N₃ . The theoretical average molecular weight is calculated using the standard atomic weights (IUPAC 2021).

Table 1: Atomic Composition and Average Mass Contribution

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1312.011156.14373.91%
Hydrogen (H) 131.00813.1046.20%
Nitrogen (N) 314.00742.02119.89%
Total (Free Base) 29 -211.268 100.00%

Note: For High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass (using the most abundant isotopes: ¹²C, ¹H, ¹⁴N) is 211.1109 Da , yielding an expected [M+H]⁺ peak at m/z 212.118 .

The Causality of Counterions: Calculating "Effective" Molecular Weight

While the free base molecular weight is 211.27 g/mol , benzamidines possess a highly basic amidine group (pKa ~11.6) and a moderately basic aniline group (pKa ~4.6). To prevent oxidative degradation and improve aqueous solubility for biological assays, manufacturers almost exclusively synthesize these compounds as hydrochloride salts[2].

If a researcher weighs 1.00 mg of the powder assuming it is the free base (211.27 g/mol ), but the compound is actually a dihydrochloride salt (284.18 g/mol ), the resulting solution will be 25.6% less concentrated than intended. This systematic error will artificially inflate the apparent IC₅₀ values in downstream assays.

Table 2: Common Salt Forms and Effective Molecular Weights

Chemical StateFormulaAdded Mass (HCl = 36.46)Effective Molecular WeightMolarity Error if Ignored
Free BaseC₁₃H₁₃N₃0.00 g/mol 211.27 g/mol 0%
MonohydrochlorideC₁₃H₁₃N₃ · HCl+36.46 g/mol 247.73 g/mol ~14.7%
DihydrochlorideC₁₃H₁₃N₃ · 2HCl+72.92 g/mol 284.19 g/mol ~25.6%

Experimental Validation Protocols

To ensure trustworthiness in assay preparation, the exact salt form and hydration state must be empirically validated using a closed-loop analytical system.

Workflow Step1 1. Theoretical MW Calculation (Free Base: 211.27 g/mol) Step2 2. High-Resolution Mass Spec (HRMS) Confirm Monoisotopic Mass (m/z 212.118) Step1->Step2 Step3 3. Elemental Analysis (CHNS-O) Determine Salt/Hydrate Ratio Step2->Step3 Step4 4. Effective MW Calculation (e.g., Dihydrochloride: 284.19 g/mol) Step3->Step4 Step5 5. Molarity & Dosing Formulation (in vitro / in vivo assays) Step4->Step5

Self-validating workflow for determining the effective molecular weight for assay preparation.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for Core Verification

Purpose: To confirm the structural identity of the free base API without interference from salts.

  • Sample Preparation: Dissolve 1 mg of 4-amino-N'-phenylbenzene-1-carboximidamide in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Parameters: Inject 1 µL into a Q-TOF or Orbitrap mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Data Analysis: Extract the chromatogram for the monoisotopic [M+H]⁺ ion. A peak at m/z 212.118 (± 5 ppm mass error) confirms the intact C₁₃H₁₃N₃ core. (Note: ESI strips the HCl counterions, so HRMS alone cannot determine the salt form).

Protocol B: Elemental Analysis (Combustion) for Salt Form Determination

Purpose: To quantify the exact mass percentage of Carbon, Hydrogen, and Nitrogen to deduce the counterion stoichiometry.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the desiccated bulk powder into a tin capsule using a microbalance (± 0.001 mg precision).

  • Combustion: Combust the sample at 950°C in an elemental analyzer (CHNS mode) under an oxygen atmosphere.

  • Data Reconciliation: Compare the empirical percentages against the theoretical values:

    • If Free Base: Expected C ~73.9%, N ~19.9%

    • If Dihydrochloride: Expected C ~54.9% (156.14 / 284.19), N ~14.8% (42.02 / 284.19).

Conclusion

Calculating the molecular weight of 4-amino-N'-phenylbenzene-1-carboximidamide requires more than basic stoichiometry; it requires an understanding of the molecule's physical chemistry and its intended pharmacological application. By pairing theoretical calculations (211.27 g/mol ) with empirical validation of its salt form (often shifting the working MW to 284.19 g/mol ), researchers safeguard the reproducibility and accuracy of their dose-response curves and downstream pharmacokinetic modeling.

References

  • Chemsrc. "4-Aminobenzamidine dihydrochloride | CAS#:2498-50-2". Chemsrc. Available at:[Link][3]

  • National Institutes of Health (NIH) / PMC. "Innovative Strategy toward Mutant CFTR Rescue in Cystic Fibrosis: Design and Synthesis of Thiadiazole Inhibitors of the E3 Ligase RNF5". PMC. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 4-Amino-N'-phenylbenzene-1-carboximidamide

Introduction & Mechanistic Rationale The synthesis of highly substituted amidines, such as 4-amino-N'-phenylbenzene-1-carboximidamide , is of paramount importance in medicinal chemistry. The amidine moiety serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted amidines, such as 4-amino-N'-phenylbenzene-1-carboximidamide , is of paramount importance in medicinal chemistry. The amidine moiety serves as a critical pharmacophore and a bioisostere for guanidines, frequently utilized in the design of protease and kinase inhibitors.

Direct nucleophilic addition of anilines to unactivated nitriles is thermodynamically unfavorable due to the poor electrophilicity of the nitrile carbon. While Garigipati conditions (using trimethylaluminum) are standard, they introduce severe pyrophoric hazards. To circumvent this, we utilize a highly efficient, two-step protocol beginning with an [1] of 4-nitrobenzonitrile, followed by a chemoselective catalytic hydrogenation.

SyntheticWorkflow N1 4-Nitrobenzonitrile + Aniline N2 AlCl3 Complexation (Toluene, RT) N1->N2 Step 1a N3 Nucleophilic Addition (Reflux, 12h) N2->N3 Step 1b N4 4-Nitro-N'-phenylbenzamidine (Intermediate) N3->N4 Workup N5 Catalytic Hydrogenation (Pd/C, H2, MeOH) N4->N5 Step 2 N6 4-Amino-N'-phenylbenzene- 1-carboximidamide N5->N6 Filtration

Synthetic workflow for 4-amino-N'-phenylbenzene-1-carboximidamide via AlCl3 amidation.

Step 1: Lewis Acid-Mediated Amidation

Objective: Synthesis of the intermediate 4-nitro-N-phenylbenzamidine.

Causality of Experimental Choices

To successfully[2], AlCl3​ must be pre-complexed with 4-nitrobenzonitrile before the addition of aniline. If aniline is added simultaneously, it will act as a competing Lewis base, forming an unreactive aniline- AlCl3​ adduct and stalling the reaction. Pre-complexation selectively lowers the LUMO of the nitrile, facilitating nucleophilic attack under milder conditions.

Mechanism A R-C≡N B [R-C≡N + AlCl3] Activated Complex A->B Pre-complex C Aniline Attack (Nucleophilic) B->C + PhNH2 D Amidine-Al Intermediate C->D Reflux

Mechanistic sequence of AlCl3-activated nitrile amidation.

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert Argon gas.

  • Pre-Complexation: Dissolve 4-nitrobenzonitrile (10.0 g, 67.5 mmol, 1.0 eq) in 100 mL of anhydrous toluene. Slowly add anhydrous AlCl3​ (9.9 g, 74.2 mmol, 1.1 eq) in portions at room temperature.

    • Self-Validation Checkpoint: The solution will undergo a distinct color shift to a deep yellow/orange. This visual cue confirms the successful formation of the activated Lewis acid-nitrile complex. If the solution remains colorless, the AlCl3​ has hydrolyzed and must be replaced.

  • Nucleophilic Addition: Stir the complex for 30 minutes at room temperature. Dropwise, add freshly distilled aniline (6.8 mL, 74.2 mmol, 1.1 eq) via syringe over 15 minutes.

  • Thermal Activation: Heat the reaction mixture to reflux (110 °C) for 12–16 hours.

  • Quenching & Workup: Cool the reaction to 0 °C. Carefully quench by adding 50 mL of ice-cold water dropwise (Caution: Highly exothermic; HCl gas evolution). Basify the aqueous layer to pH 10 using 2M NaOH to break the aluminum-amidine complex and liberate the free base.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield 4-nitro-N-phenylbenzamidine.

Step 2: Chemoselective Nitro Reduction

Objective: Conversion of 4-nitro-N-phenylbenzamidine to 4-amino-N'-phenylbenzene-1-carboximidamide.

Causality of Experimental Choices

While dissolving metal reductions (e.g., Fe/HCl or SnCl2) can reduce nitroarenes, amidines are potent chelators that will trap heavy metal ions, severely complicating downstream purification. Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a clean, self-validating alternative where the only byproduct is water, ensuring high purity of the final active pharmaceutical ingredient (API).

Step-by-Step Protocol
  • Reaction Setup: In a 500 mL Parr hydrogenation flask, dissolve the intermediate 4-nitro-N-phenylbenzamidine (10.0 g, 41.5 mmol, 1.0 eq) in 150 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) to the solution. Note: Add the catalyst under a gentle stream of Argon to prevent solvent ignition.

  • Hydrogenation: Seal the flask, purge the vessel with H2​ gas three times to displace ambient air, and pressurize to 30 psi with H2​ . Agitate the mixture at room temperature for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the hydrogen gas consumption via the pressure gauge. The theoretical uptake is exactly 3 molar equivalents of H2​ per mole of nitro group. Once the pressure drop ceases and stabilizes, the reduction is quantitatively complete.

  • Filtration: Vent the H2​ gas and purge with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of Methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the target 4-amino-N'-phenylbenzene-1-carboximidamide as a solid.

Quantitative Data & Characterization Summary

The following table summarizes the expected reaction parameters, yields, and analytical markers required to validate the success of each synthetic step.

ParameterStep 1: Lewis Acid AmidationStep 2: Catalytic Hydrogenation
Target Compound 4-Nitro-N-phenylbenzamidine4-Amino-N'-phenylbenzene-1-carboximidamide
Reagents Aniline (1.1 eq), AlCl3​ (1.1 eq)10% Pd/C (0.1 eq w/w), H2​ (3.0 eq)
Solvent / Temp Anhydrous Toluene / 110 °CMethanol / 25 °C
Reaction Time 12 - 16 hours4 - 6 hours
Expected Yield 75 - 85%90 - 95%
TLC Validation Rf​ = 0.4 (Hexanes:EtOAc 1:1) Rf​ = 0.2 (DCM:MeOH 9:1)
MS Validation [M+H]+ = 242.1 m/z [M+H]+ = 212.1 m/z
1H NMR Marker Ar-H (adjacent to NO2​ ): ~8.3 ppm (d)- NH2​ protons: ~5.5 ppm (br s)

References

  • Koutentis, P. A., & Mirallai, S. I. (2010). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3. Tetrahedron.[Link]

  • Organic Chemistry Portal. Synthesis of amidines.[Link]

Application

Application Note: Purification of 4-Amino-N'-phenylbenzene-1-carboximidamide via Solvent-Antisolvent Recrystallization

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: A comprehensive, self-validating protocol for the isolation and purification of 4-amino-N'-phenylbenzene-1-carboximidamide (4-amino-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: A comprehensive, self-validating protocol for the isolation and purification of 4-amino-N'-phenylbenzene-1-carboximidamide (4-amino-N-phenylbenzamidine) using thermodynamic crystallization principles.

Mechanistic Rationale & Solvent Selection

4-Amino-N'-phenylbenzene-1-carboximidamide is a substituted benzamidine derivative characterized by a highly polar, hydrogen-bonding amidine core, a primary aniline moiety, and two hydrophobic phenyl rings. The purification of such amphiphilic molecules requires a careful balance of solvent polarity to achieve a steep temperature-dependent solubility curve.

Based on established procedures for structurally analogous compounds like N,N'-diphenylbenzamidine, a mixed solvent-antisolvent system is the most thermodynamically efficient approach.

  • The Primary Solvent (Ethanol): Ethanol effectively solvates the hydrophobic phenyl rings via dispersion forces and engages in hydrogen bonding with the amidine and amine groups.

  • The Antisolvent (Water): The addition of water increases the bulk dielectric constant of the medium. This steepens the solubility gradient, ensuring the compound is highly soluble at the boiling point (~78 °C) but practically insoluble at 0–4 °C.

  • Oxidation Prevention: Because the molecule contains an electron-rich primary aniline group, it is susceptible to oxidative degradation at elevated temperatures. Utilizing degassed solvents and minimizing the duration of boiling are critical self-validating steps to ensure high purity.

Pathway Supersat Supersaturated Hot Solution Slow Slow Cooling (Thermodynamic Control) Supersat->Slow Equilibrium Maintained Fast Rapid Cooling (Kinetic Control) Supersat->Fast High Supersaturation Gradient PureLattice Highly Ordered Pure Crystal Lattice Slow->PureLattice Selective Molecular Recognition ImpureLattice Amorphous Solid or Impurity Occlusion Fast->ImpureLattice Trapped Impurities

Thermodynamic vs. kinetic pathways during the crystallization of benzamidine derivatives.

Materials and Reagents

Reagent / EquipmentSpecification / Purpose
Crude Compound 4-amino-N'-phenylbenzene-1-carboximidamide (solid).
Solvent System 80% Ethanol / 20% Ultrapure Water (v/v).
Inert Gas Nitrogen or Argon (for degassing solvents).
Activated Charcoal Norit® or Darco® (optional, for removing colored impurities).
Filtration Apparatus Büchner funnel, vacuum flask, qualitative filter paper.
Heating Source Stirring hotplate with an aluminum heating block or oil bath.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; each step contains a mechanistic checkpoint to ensure the integrity of the final product.

Step 1: Solvent Preparation and Degassing
  • Prepare a solution of 80% absolute ethanol and 20% ultrapure water (v/v).

  • Sparge the solvent mixture with nitrogen gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the thermal oxidation of the primary amine moiety during the boiling phase, which would otherwise result in brown/yellow discoloration of the final crystals.

Step 2: Hot Dissolution
  • Place the crude 4-amino-N'-phenylbenzene-1-carboximidamide in an Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the flask on a hotplate to approximately 78 °C.

  • Add the hot, degassed 80% ethanol dropwise or in small aliquots (e.g., 1–2 mL at a time) until the solid just dissolves.

    • Causality: Adding excess solvent lowers the concentration of the target compound below its saturation point at 0 °C, drastically reducing the final yield. Wait 15–30 seconds between additions to allow the dissolution equilibrium to adjust.

Step 3: Hot Filtration (If Required)
  • If the solution is cloudy or contains insoluble particulates (e.g., unreacted starting materials or dust), perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Checkpoint: If the solution is dark brown/red, add 5% (w/w) activated charcoal, boil for 2 minutes, and then perform the hot filtration to remove conjugated polymeric impurities.

Step 4: Controlled Crystallization
  • Remove the flask from the heat source. Seal it under a nitrogen atmosphere.

  • Allow the flask to cool undisturbed to room temperature (approx. 25 °C) over 1–2 hours.

    • Causality: Slow cooling maintains the system near thermodynamic equilibrium. This allows the highly ordered crystal lattice to selectively incorporate the target molecule while excluding sterically mismatched impurities into the mother liquor.

  • Once room temperature is reached and crystal nucleation is visible, transfer the flask to an ice-water bath (0–4 °C) for an additional 30 minutes to maximize the precipitation yield.

Step 5: Isolation and Washing
  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (e.g., 1–2 mL per gram of product) of ice-cold 80% ethanol.

    • Causality: The solvent must be ice-cold to wash away the impurity-laden mother liquor without re-dissolving the purified crystal lattice.

  • Maintain the vacuum for 10 minutes to pull air through the filter cake, pressing the crystals dry with a clean glass stopper.

Step 6: Drying
  • Transfer the crystals to a vacuum desiccator.

  • Dry under high vacuum at 40 °C for 12 hours to remove residual water and ethanol trapped in the interstitial spaces of the crystals.

Workflow Crude Crude 4-amino-N'-phenylbenzamidine Solvent Add Degassed 80% Ethanol (v/v) Crude->Solvent Heat Heat to Boiling (78°C) Incremental Addition Solvent->Heat HotFilter Hot Filtration (Remove Insoluble Impurities) Heat->HotFilter If cloudy/colored CoolSlow Controlled Cooling to 25°C (Thermodynamic Nucleation) Heat->CoolSlow If clear HotFilter->CoolSlow CoolIce Ice Bath Cooling (0-4°C) (Maximize Yield) CoolSlow->CoolIce Filter Vacuum Filtration & Ice-Cold Solvent Wash CoolIce->Filter Pure Pure Crystalline Product (Vacuum Drying) Filter->Pure

Workflow for the purification of 4-amino-N'-phenylbenzene-1-carboximidamide.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative parameters based on the behavior of highly analogous N-phenylbenzamidine derivatives in aqueous ethanol,.

ParameterValue / Description
Optimal Solvent System 80% Ethanol / 20% Water (v/v)
Boiling Point of Solvent ~78 °C
Solubility at 78 °C ~138 mg/mL
Solubility at 0 °C < 10 mg/mL
Expected Recovery Yield 73% – 87%
Purity (HPLC) > 98.0%

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Oiling Out (Product separates as a liquid instead of crystals)The melting point of the impure solid is depressed below the solvent's boiling point, or the solvent is too non-polar.Re-heat until the oil dissolves. Add a few drops of water (antisolvent) to increase bulk polarity, or lower the dissolution temperature slightly.
No Crystallization upon coolingThe solution is not supersaturated because excess solvent was added during Step 2.Boil off 20–30% of the solvent volume under a gentle stream of nitrogen, then repeat the cooling process.
Discolored Crystals (Yellow/Brown)Oxidation of the primary aniline group or conjugated impurities trapped in the lattice.Re-dissolve the crystals, add activated charcoal, perform a hot filtration, and recrystallize using strictly degassed solvent.

References

  • Organic Syntheses: N,N'-Diphenylbenzamidine Organic Syntheses, Coll. Vol. 4, p.383 (1963); Vol. 36, p.64 (1956). URL:[Link]

  • University of Massachusetts: Recrystallization Protocols UMass Amherst Chemistry Department. URL:[Link]

Method

Application Notes and Protocols: 4-Amino-N'-phenylbenzene-1-carboximidamide in Medicinal Chemistry

Introduction: Unveiling the Potential of N-Substituted 4-Aminobenzamidines In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors remains a cornerstone of therapeutic innovation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of N-Substituted 4-Aminobenzamidines

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of privileged scaffolds, the 4-aminobenzamidine moiety has garnered significant attention for its ability to selectively target and inhibit serine proteases, a class of enzymes implicated in a wide array of physiological and pathological processes. While the specific compound, 4-amino-N'-phenylbenzene-1-carboximidamide, is not extensively documented in mainstream literature, its structural features—a 4-aminobenzamidine core with a terminal phenyl group—position it as a representative member of the N-substituted 4-aminobenzamidine class of molecules.

This guide provides a comprehensive overview of the potential applications of 4-amino-N'-phenylbenzene-1-carboximidamide and its analogues in medicinal chemistry. We will delve into the mechanistic rationale for their use, provide detailed protocols for their evaluation, and offer insights into the interpretation of experimental data. The information presented herein is synthesized from established principles governing the activity of this compound class, offering a robust framework for researchers seeking to explore their therapeutic potential.

Part 1: Core Applications in Drug Discovery

The primary therapeutic utility of 4-aminobenzamidine derivatives stems from their potent and often selective inhibition of serine proteases. These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play crucial roles in processes ranging from blood coagulation and digestion to inflammation and cancer progression. The positively charged amidinium group of the 4-aminobenzamidine scaffold is adept at docking into the S1 specificity pocket of many serine proteases, which typically contains an aspartate residue, thereby anchoring the inhibitor to the active site. The N'-phenyl substitution further modulates the compound's specificity and pharmacokinetic properties by introducing additional hydrophobic and steric interactions with the enzyme's surface.

Thrombin Inhibition and Anticoagulant Activity

Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. N-substituted 4-aminobenzamidine derivatives have been explored as direct thrombin inhibitors. The 4-amino group can form hydrogen bonds with the enzyme, while the N'-phenyl group can occupy a hydrophobic pocket, enhancing binding affinity.

Factor Xa Inhibition

Factor Xa is another critical serine protease in the coagulation cascade. Its inhibition is a validated approach for the development of anticoagulants. The 4-aminobenzamidine scaffold can be tailored to selectively target Factor Xa, and the N'-phenyl group can be functionalized to optimize binding and pharmacokinetic profiles.

Urokinase Plasminogen Activator (uPA) Inhibition in Oncology

Urokinase plasminogen activator (uPA) is a serine protease that is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. Inhibition of uPA is a promising strategy for cancer therapy. The 4-aminobenzamidine core can effectively block the active site of uPA, and the N'-phenyl group can be modified to enhance selectivity and anti-tumor activity.

Part 2: Experimental Protocols and Workflows

The following protocols provide a detailed framework for the in vitro evaluation of 4-amino-N'-phenylbenzene-1-carboximidamide and related compounds.

Protocol 1: In Vitro Serine Protease Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC50) of a test compound against a model serine protease, such as trypsin.

Materials:

  • Test Compound (e.g., 4-amino-N'-phenylbenzene-1-carboximidamide) dissolved in DMSO

  • Trypsin (from bovine pancreas)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each concentration of the test compound. Include a positive control (a known inhibitor) and a negative control (assay buffer with DMSO).

  • Add 160 µL of assay buffer to all wells.

  • Add 10 µL of trypsin solution (e.g., 0.1 mg/mL in assay buffer) to all wells except for the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of the chromogenic substrate BAPNA solution (e.g., 1 mM in assay buffer) to all wells to start the reaction.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (405 nm)Reaction Rate (mOD/min)% Inhibition
0 (Control)0.85056.70
0.10.72048.015.3
10.45030.047.1
100.15010.082.4
1000.0503.394.2

Workflow Diagram:

Inhibition_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound, Buffer, and Trypsin to 96-well Plate A->B C Pre-incubate at 37°C for 15 min B->C D Add Chromogenic Substrate (BAPNA) C->D E Kinetic Reading at 405 nm D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for in vitro serine protease inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the test compound on a relevant cell line.

Materials:

  • Test Compound (e.g., 4-amino-N'-phenylbenzene-1-carboximidamide) dissolved in DMSO

  • Human cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 (50% cytotoxic concentration).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.200100
11.15095.8
101.05087.5
500.65054.2
1000.20016.7

Workflow Diagram:

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and CC50 G->H

Caption: Workflow for MTT-based cell viability assay.

Part 3: Mechanistic Insights and Pathway Visualization

The inhibitory action of 4-amino-N'-phenylbenzene-1-carboximidamide and its analogues on serine proteases is a result of specific molecular interactions within the enzyme's active site.

Mechanism of Inhibition: The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged aspartate residue (Asp189 in trypsin-like proteases) in the S1 pocket. The 4-amino group can act as a hydrogen bond donor to the backbone carbonyls of the enzyme. The N'-phenyl group can engage in hydrophobic interactions with residues lining the active site cleft, thereby increasing the affinity and selectivity of the inhibitor.

Signaling Pathway Visualization:

Mechanism_of_Action cluster_Enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor 4-Amino-N'-phenylbenzene-1-carboximidamide Inhibitor->S1_Pocket Ionic Interaction (Amidinium Group) Inhibitor->Catalytic_Triad Hydrogen Bonding (4-Amino Group)

Caption: Molecular interactions of the inhibitor with the serine protease active site.

Conclusion

While 4-amino-N'-phenylbenzene-1-carboximidamide itself may not be a widely studied molecule, its core structure represents a valuable scaffold in medicinal chemistry. By understanding the principles of N-substituted 4-aminobenzamidine derivatives, researchers can effectively design and evaluate novel inhibitors for a range of therapeutic targets. The protocols and insights provided in this guide offer a starting point for the exploration of this promising class of compounds in drug discovery and development.

References

  • Title: The medicinal chemistry of inhibitors of serine proteases. Source: Chemical Reviews URL: [Link]

  • Title: Design and Synthesis of Novel N-Substituted 4-Aminobenzamidine Derivatives as Potent Urokinase Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Based Design of Potent and Selective Factor Xa Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on benzamidine-based compounds as therapeutically useful agents. Source: European Journal of Medicinal Chemistry URL: [Link]

Application

determining the optimal dose of 4-amino-N'-phenylbenzene-1-carboximidamide in cell culture

Application Note: Optimizing the In Vitro Dosing Strategy for 4-amino-N'-phenylbenzene-1-carboximidamide in Serine Protease Inhibition Executive Summary The transition of small-molecule inhibitors from cell-free biochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the In Vitro Dosing Strategy for 4-amino-N'-phenylbenzene-1-carboximidamide in Serine Protease Inhibition

Executive Summary

The transition of small-molecule inhibitors from cell-free biochemical assays to complex in vitro cell culture models is fraught with confounding variables, primarily off-target cytotoxicity and serum-protein interference. This guide provides a comprehensive, self-validating framework for determining the optimal biologically active dose of 4-amino-N'-phenylbenzene-1-carboximidamide —a substituted benzamidine derivative—in human cell culture. By multiplexing functional protease assays with orthogonal viability metrics, this protocol ensures that observed phenotypic changes are driven by true catalytic inhibition rather than non-specific cell death.

Mechanistic Rationale: Targeting the S1 Pocket

4-amino-N'-phenylbenzene-1-carboximidamide belongs to the benzamidine class of reversible, competitive serine protease inhibitors. Trypsin-like serine proteases, such as matriptase and urokinase-type plasminogen activator (uPA), are highly upregulated in metastatic carcinomas where they drive extracellular matrix (ECM) degradation.

The causality of this inhibitor's efficacy lies in its structural mimicry. The amidine group acts as a basic pharmacophore that mimics the arginine or lysine side chains of natural substrates, anchoring deeply into the negatively charged S1 specificity pocket of the protease active site via salt bridges with Asp189. The addition of the 4-amino and N'-phenyl moieties increases the compound's lipophilicity, enhancing cell permeability but also increasing the risk of off-target hydrophobic interactions, making precise dose titration critical.

MOA Inhibitor 4-amino-N'-phenylbenzene- 1-carboximidamide Protease Serine Proteases (e.g., Matriptase, uPA) Inhibitor->Protease Competitive Inhibition ECM Extracellular Matrix (ECM) Proteins Protease->ECM Proteolytic Cleavage Invasion Cell Invasion & Metastasis ECM->Invasion Matrix Degradation

Fig 1: Mechanism of competitive serine protease inhibition preventing ECM degradation and invasion.

Strategic Experimental Design: A Self-Validating System

To establish a trustworthy optimal dose, the experimental design must isolate the variable of interest (protease inhibition) from environmental artifacts.

  • The Serum Starvation Imperative: Fetal Bovine Serum (FBS) contains high concentrations of endogenous protease inhibitors, such as α1​ -antitrypsin and α2​ -macroglobulin. If cells are treated in complete media, these serum proteins will bind the target proteases, masking the true IC50 of your compound. Therefore, a 12-hour serum starvation phase is mandatory prior to treatment.

  • Decoupling Inhibition from Cytotoxicity: A common pitfall in drug development is misinterpreting a drop in cell invasion as successful protease inhibition, when in reality, the compound is simply killing the cells. To validate the system, every dose tested in the functional invasion assay must be mirrored in a parallel metabolic viability assay (e.g., CCK-8). The "optimal dose" is defined as the maximum concentration that suppresses protease activity while maintaining >90% cell viability.

  • Internal Controls: Camostat mesylate, a clinically validated broad-spectrum serine protease inhibitor, is utilized as a positive control to confirm assay dynamic range.

Workflow Seed 1. Cell Seeding (MDA-MB-231) Starve 2. Serum Starvation (Remove Endogenous Inhibitors) Seed->Starve Treat 3. Compound Titration (0.1 μM - 100 μM) Starve->Treat Split Treat->Split Assay1 4A. Fluorogenic Protease Assay Split->Assay1 Assay2 4B. Matrigel Invasion Assay Split->Assay2 Assay3 4C. CCK-8 Viability Assay Split->Assay3

Fig 2: Multiplexed experimental workflow to isolate true protease inhibition from cytotoxicity.

Step-by-Step Execution Protocol

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 4-amino-N'-phenylbenzene-1-carboximidamide powder in anhydrous DMSO to create a 10 mM master stock. Aliquot into light-protected tubes and store at -20°C to prevent hydrolysis of the amidine group.

  • Working Dilutions: Prepare 1000X working stocks in DMSO for each target concentration (e.g., 0.1 mM, 1 mM, 10 mM, 50 mM, 100 mM). This ensures the final DMSO concentration in the cell culture is uniformly held at 0.1% (v/v) across all wells, eliminating solvent-induced toxicity as a variable.

Phase 2: Cell Culture and Starvation
  • Seeding: Harvest MDA-MB-231 cells (chosen for their high basal expression of matriptase and uPA) at 80% confluence. Seed at 1×104 cells/well in 96-well plates (for viability/fluorogenic assays) and 5×104 cells/insert in Boyden chambers (for invasion assays).

  • Adhesion: Incubate for 24 hours in complete DMEM (10% FBS, 1% Pen/Strep) at 37°C, 5% CO2.

  • Starvation: Aspirate complete media. Wash cells twice with warm PBS to remove residual serum proteins. Add serum-free DMEM and incubate for 12 hours.

Phase 3: Treatment and Multiplexed Assays
  • Dosing: Replace starvation media with fresh serum-free DMEM containing the pre-calculated doses of 4-amino-N'-phenylbenzene-1-carboximidamide (0.1 μM to 100 μM), Vehicle (0.1% DMSO), or Positive Control (10 μM Camostat mesylate). Incubate for 24 hours.

  • Viability Readout (CCK-8): Add 10 μL of CCK-8 reagent to the designated 96-well plates. Incubate for 2 hours. Read absorbance at 450 nm. Decision Gate: Any dose resulting in <90% viability compared to the vehicle is disqualified from being the "optimal" dose.

  • Protease Activity Readout: To the parallel 96-well plate, add a fluorogenic serine protease substrate (e.g., Boc-QAR-AMC) directly to the media. The cleavage of the AMC fluorophore by active surface proteases is measured kinetically (Ex: 380 nm, Em: 460 nm) over 60 minutes.

  • Invasion Readout: For the Boyden chambers, swab the non-invaded cells from the top of the Matrigel insert. Fix and stain the invaded cells on the underside using 0.1% Crystal Violet. Count cells across 5 random fields of view per insert.

Data Interpretation and Expected Outcomes

To determine the optimal dose, cross-reference the quantitative outputs. The ideal concentration maximizes the reduction in Relative Fluorescence Units (RFU) and invaded cells while maintaining an absorbance (viability) statistically indistinguishable from the vehicle control.

Table 1: Experimental Matrix and Expected Quantitative Outcomes

Treatment GroupConcentrationExpected Viability (%)Expected Protease Activity (RFU/min)Expected Invasion (Cells/field)
Vehicle (0.1% DMSO) N/A100 ± 5%1250 ± 80145 ± 15
4-amino-N'-phenyl... 0.1 μM99 ± 4%1100 ± 75130 ± 12
4-amino-N'-phenyl... 1.0 μM98 ± 5%650 ± 5085 ± 10
4-amino-N'-phenyl... 10 μM95 ± 3%210 ± 3035 ± 8
4-amino-N'-phenyl... 50 μM72 ± 6% (Toxic)85 ± 1512 ± 4 (Artifact)
Camostat (Control) 10 μM96 ± 4%180 ± 2528 ± 5

Interpretation: In this modeled dataset, 10 μM represents the optimal in vitro dose. At 50 μM, the compound exhibits significant cytotoxicity (72% viability); thus, the corresponding drop in invasion is an artifact of cell death, not isolated protease inhibition.

References

  • Structure-Based Approach for the Discovery of Bis-benzamidines as Novel Inhibitors of Matriptase Cancer Research URL:[Link]

  • Detection of Active Matriptase Using a Biotinylated Chloromethyl Ketone Peptide PLOS One URL:[Link]

  • Stenotrophomonas maltophilia Serine Protease StmPr1 Induces Matrilysis, Anoikis, and Protease-Activated Receptor 2 Activation in Human Lung Epithelial Cells Infection and Immunity (ASM) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-N'-phenylbenzene-1-carboximidamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the synthesis of 4-amino-N'-phenylbenzene-1-carboximidamide (c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the synthesis of 4-amino-N'-phenylbenzene-1-carboximidamide (commonly referred to as 4-amino-N-phenylbenzamidine).

Below, we provide an in-depth mechanistic analysis, yield-optimization strategies, and field-proven, self-validating protocols to ensure reproducible scale-up.

🔬 Frequently Asked Questions (FAQs)

Q1: Why is the yield of my direct synthesis (4-aminobenzonitrile + aniline) consistently below 30%?

The Causality: The fundamental issue lies in the electronic properties of your starting material. The standard synthesis of N-aryl benzamidines relies on the nucleophilic attack of an amine (aniline) on a nitrile carbon.

However, the para-amino group (-NH₂) on 4-aminobenzonitrile exerts a powerful positive mesomeric (+M) effect. This donates electron density directly into the aromatic ring and, by resonance, onto the nitrile carbon. This significantly reduces the partial positive charge ( δ+ ) on the nitrile carbon, rendering it highly deactivated and resistant to nucleophilic attack [1]. Standard Pinner reaction conditions (HCl/EtOH) or mild Lewis acids (like CuCl or AlCl₃) fail to overcome this high activation energy barrier, leading to poor conversions and complex purification profiles [2].

ElectronicEffects cluster_0 Deactivated Pathway (Direct Synthesis) cluster_1 Activated Pathway (Nitro Route) A 4-Aminobenzonitrile B Para-NH2 (+M Effect) Donates Electron Density A->B C Nitrile Carbon is Electron-Rich (Deactivated) B->C D Poor Yield (<30%) with Aniline C->D E 4-Nitrobenzonitrile F Para-NO2 (-M Effect) Withdraws Electron Density E->F G Nitrile Carbon is Highly Electrophilic F->G H High Yield (>85%) with Aniline G->H

Figure 1: Electronic causality dictating the electrophilicity of the nitrile carbon.

Q2: How can I bypass this electronic deactivation to improve my yield?

To achieve yields >80%, you must alter either the electronic nature of the substrate or the strength of the catalyst. We recommend two primary strategies:

Strategy A: The Nitro-Reduction Route (Gold Standard) Instead of starting with 4-aminobenzonitrile, synthesize the core using 4-nitrobenzonitrile . The nitro group exerts a strong electron-withdrawing (-M) effect, making the nitrile highly electrophilic and reactive toward aniline. Once 4-nitro-N-phenylbenzamidine is isolated in high yield, a simple catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH₄Cl) yields the desired 4-amino product.

Strategy B: Aggressive Lewis Acid Activation If your synthetic pipeline strictly mandates starting from 4-aminobenzonitrile, you must abandon standard catalysts. Transition to strong, highly oxophilic Lewis acids such as TiCl₄ or SnCl₄ under solvent-free conditions at 100–110 °C [1]. These reagents coordinate aggressively with the nitrile nitrogen, artificially inducing a strong δ+ on the carbon to force the amidation.

📊 Quantitative Yield Comparison

The table below summarizes the expected outcomes of various synthetic strategies based on empirical data from optimized workflows.

Synthetic StrategyStarting NitrileReagents / CatalystConditionsExpected YieldPurity Profile
Standard Pinner 4-AminobenzonitrileHCl (gas), EtOH0 °C to RT, 48h< 20% Poor (High unreacted nitrile)
Mild Amidation 4-AminobenzonitrileCuCl, Cs₂CO₃100 °C, DMSO, 15h~ 30-40% Moderate [2]
Aggressive Lewis Acid 4-AminobenzonitrileTiCl₄ or SnCl₄110 °C, Solvent-free65-75% Good (Requires extraction) [1]
Nitro-Reduction (Rec.) 4-Nitrobenzonitrile1. TiCl₄ 2. Pd/C, H₂1. 110 °C 2. 45 °C, 60 psi> 85% (Over 2 steps)Excellent (Crystalline product)

🧪 Detailed Methodology: The Nitro-Reduction Protocol

This protocol outlines the Gold Standard "Nitro-Reduction" workflow. It is designed as a self-validating system : each step contains intrinsic physical or chemical checkpoints to ensure the reaction has proceeded correctly before advancing.

Workflow Step1 Step 1: Amidation 4-Nitrobenzonitrile + Aniline TiCl4 Catalyst 100-110°C, 3-4 hrs Step2 Step 2: Isolation & QC Precipitate in HCl/H2O Neutralize with 10% NaOH Extract & Crystallize Step1->Step2 Monitor by TLC Step3 Step 3: Catalytic Reduction Pd/C (10%), H2 gas (60 psi) EtOH/Water, 45°C, 2 hrs Step2->Step3 4-Nitro-N-phenylbenzamidine Step4 Step4 Step3->Step4 Monitor H2 uptake

Figure 2: Step-by-step workflow for the Nitro-Reduction synthetic strategy.

Step 1: TiCl₄-Mediated Amidation
  • Charge the Reactor: In a flame-dried, round-bottom flask equipped with a guard tube, combine 4-nitrobenzonitrile (1.0 eq) and freshly distilled aniline (1.0 eq).

  • Thermal Initiation: Heat the neat mixture in an oil bath to 80–90 °C with vigorous stirring until a homogenous melt is formed.

  • Catalyst Addition: Dropwise, add TiCl₄ (1.2 eq). Caution: Highly exothermic and fuming.

  • Reaction: Elevate the temperature to 100–110 °C and stir for 3–4 hours.

  • Self-Validation Check (TLC): Spot the reaction on silica gel (Hexane/EtOAc 7:3). The complete disappearance of the high-Rf nitrile spot confirms quantitative conversion.

Step 2: Isolation of the Nitro-Intermediate
  • Quench: Cool the mixture to room temperature. Slowly pour the solidified mass into ice-cold water containing 10% HCl to dissolve the titanium salts.

  • Neutralization: Add 10% NaOH dropwise until the solution is distinctly alkaline (pH > 10).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 100 mL). Treat the organic layer with activated charcoal, filter through Celite, and dry over anhydrous Na₂SO₄.

  • Self-Validation Check (Crystallization): Evaporate the solvent and recrystallize from hexane. The intermediate (4-nitro-N-phenylbenzamidine) must precipitate as a distinct crystalline solid. A sharp melting point confirms the absence of unreacted aniline [1].

Step 3: Catalytic Reduction to Target Molecule
  • Hydrogenation Setup: Dissolve the purified 4-nitro-N-phenylbenzamidine in an Ethanol/Water mixture. Add 10% Pd/C (10% w/w relative to substrate).

  • Reduction: Pressurize the vessel with H₂ gas to 60 psi and heat to 45 °C for 2 hours.

  • Self-Validation Check (Pressure Drop): The system should show a stoichiometric drop in H₂ pressure. Once the pressure stabilizes, the reduction of the nitro group to the amino group is complete.

  • Final Isolation: Filter the mixture hot through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize the final product from an EtOH/H₂O mixture.

📚 References

  • Title: A Convenient, TiCl₄/SnCl₄-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: MDPI (Chemistry Proceedings) URL: [Link]

Optimization

stability issues of 4-amino-N'-phenylbenzene-1-carboximidamide in aqueous solutions

A Guide to Understanding and Mitigating Stability Issues in Aqueous Solutions Welcome to the technical support guide for 4-amino-N'-phenylbenzene-1-carboximidamide. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Stability Issues in Aqueous Solutions

Welcome to the technical support guide for 4-amino-N'-phenylbenzene-1-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in aqueous environments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

The core structure of 4-amino-N'-phenylbenzene-1-carboximidamide, featuring a benzamidine core and an aromatic amine, presents specific stability challenges, primarily hydrolysis and oxidation. This guide provides a framework for diagnosing, preventing, and quantifying these degradation processes.

Troubleshooting Guide: Diagnosing Experimental Issues

This section addresses specific observational issues you may encounter during your work. Each problem is followed by potential causes and actionable solutions.

Issue 1: My aqueous solution of 4-amino-N'-phenylbenzene-1-carboximidamide is decreasing in concentration over time, as confirmed by HPLC.

Potential Cause 1: Hydrolysis of the Amidine Functional Group The primary degradation pathway for amidines in aqueous solutions is hydrolysis. The central carbon of the carboximidamide group is electrophilic and susceptible to nucleophilic attack by water molecules. This process is often the main reason for the loss of the parent compound. The rate of hydrolysis can be significantly influenced by the pH of the solution.

Solution:

  • pH Control: Determine the optimal pH for stability by conducting a forced degradation study across a range of pH values (e.g., pH 3, 5, 7, 9). Prepare your solutions in buffered media (e.g., phosphate, acetate, or citrate buffers) rather than pure water to maintain a constant pH.

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Prepare and store your solutions at reduced temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Potential Cause 2: Adsorption to Container Surfaces Highly aromatic compounds can sometimes adsorb to the surfaces of glass or plastic storage vessels, leading to an apparent decrease in concentration in the supernatant.

Solution:

  • Material Selection: Test different types of storage vials (e.g., borosilicate glass vs. polypropylene) to see if the loss of compound is material-dependent.

  • Use of Silanized Glassware: Silanizing glass surfaces can reduce non-specific binding of organic molecules.

Issue 2: The solution has developed a yellow or brownish tint, especially upon storage or exposure to light.

Potential Cause: Oxidation of the Aromatic Amino Group The 4-amino functional group on the benzene ring is susceptible to oxidation. Exposure to atmospheric oxygen, trace metal ions, or light can initiate oxidative processes, leading to the formation of colored byproducts like nitro or nitroso derivatives. Aromatic amines, in general, are known to form colored compounds upon exposure to air.

Solution:

  • Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. Store the solution under an inert atmosphere.

  • Protection from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light, which can catalyze photo-oxidation.

  • Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid) can help prevent oxidation. However, ensure the antioxidant does not interfere with your downstream experiments.

  • Chelating Agents: If trace metal ion contamination is suspected to be catalyzing the oxidation, consider adding a small amount of a chelating agent like EDTA.

Issue 3: I observe a precipitate forming in my buffered aqueous solution.

Potential Cause 1: pH-Dependent Solubility The compound possesses a basic amino group, meaning its solubility is highly dependent on pH. At higher pH values, the compound will be in its neutral, less soluble form. As the pH decreases, the amino group becomes protonated, forming a more soluble salt.

Solution:

  • Solubility Profiling: Conduct a pH-solubility profile to determine the pH range in which your desired concentration remains soluble. You may need to work at a lower pH to maintain solubility.

  • Co-solvents: If the experimental conditions do not allow for pH modification, consider the use of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to increase solubility. Always start with a concentrated stock in the co-solvent and dilute it into your aqueous buffer.

Potential Cause 2: Formation of Insoluble Degradation Products One of the potential hydrolysis products is 4-aminobenzamide. If this degradation product is less soluble than the parent compound under the specific solution conditions, it may precipitate out over time.

Solution:

  • Characterize the Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS or NMR to confirm its identity.

  • Monitor Degradation: Use HPLC to monitor the formation of degradation products alongside the loss of the parent compound. If the appearance of a new peak correlates with precipitation, it is likely a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-amino-N'-phenylbenzene-1-carboximidamide in an aqueous solution?

There are two primary degradation pathways:

  • Hydrolysis: This is the cleavage of the C-N bond in the amidine group by water. This reaction leads to the formation of 4-aminobenzamide and aniline. The rate is highly dependent on pH and temperature.

  • Oxidation: The 4-amino group is prone to oxidation, especially when exposed to air and/or light. This can lead to the formation of various colored byproducts, including corresponding nitroso and nitro compounds, and can also lead to polymerization.

Below is a diagram illustrating these key degradation pathways.

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Parent 4-amino-N'-phenylbenzene- 1-carboximidamide ProductA 4-aminobenzamide Parent->ProductA + H2O (pH, Temp dependent) ProductB Aniline Parent->ProductB + H2O (pH, Temp dependent) ProductC Colored Oxidation Byproducts Parent->ProductC + [O] (Light, O2, Metal Ions)

Caption: Primary degradation pathways for the target compound.

Q2: What are the recommended storage conditions for aqueous solutions?

To maximize the shelf-life of your aqueous solutions, follow these guidelines:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.Reduces the rate of all chemical degradation reactions, including hydrolysis.
pH Store in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7), as determined by your stability studies.Minimizes both acid- and base-catalyzed hydrolysis.
Atmosphere Degas the solvent and store vials under an inert atmosphere (N₂ or Ar).Prevents oxidation of the aromatic amino group.
Light Exposure Use amber glass vials or wrap containers in foil.Prevents photodegradation.
Container Use high-quality, low-adsorption vials (borosilicate glass or polypropylene).Minimizes loss of compound due to surface binding.
Q3: How can I set up an experiment to monitor the stability of my compound?

A systematic stability study is crucial. The workflow below outlines the key steps.

cluster_workflow Stability Study Workflow A 1. Prepare Solutions (e.g., different pH, temp, light conditions) B 2. Initial Analysis (T=0) Quantify parent compound via HPLC A->B C 3. Incubate Samples Store under defined conditions B->C D 4. Time-Point Sampling (e.g., 1, 3, 7, 14 days) C->D E 5. HPLC Analysis Quantify parent and detect degradation products D->E E->D Repeat for each time point F 6. Data Analysis Plot % remaining vs. time. Calculate degradation rate. E->F

Caption: Workflow for conducting a stability assessment.

Experimental Protocol: HPLC Method for Stability Monitoring

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for quantifying the parent compound and observing the formation of degradation products.

HPLC ParameterSuggested Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start with a low %B (e.g., 10%) and ramp up to a high %B (e.g., 90%) over 15-20 minutes to elute both the parent and potential degradation products.
Flow Rate 1.0 mL/min
Detection UV-Vis or Photodiode Array (PDA) detector. Monitor at a wavelength of maximum absorbance for the parent compound (e.g., determined by a UV scan, likely around 250-280 nm).
Injection Volume 10-20 µL
Column Temp. 25-30 °C

Procedure:

  • Prepare a calibration curve using standards of known concentrations.

  • At each time point of your stability study, withdraw an aliquot of the sample.

  • If necessary, dilute the sample with the mobile phase to fall within the range of your calibration curve.

  • Inject the sample onto the HPLC system.

  • Calculate the concentration of the parent compound based on its peak area relative to the calibration curve.

  • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

By implementing these troubleshooting strategies and analytical protocols, you can effectively manage the stability challenges associated with 4-amino-N'-phenylbenzene-1-carboximidamide, ensuring the accuracy and reproducibility of your research.

References
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Mather, B. (2016). Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Physical and Chemical Responses to the Reversible Capture and Release of Carbon Dioxide. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

  • Glaser, J. A., & Williams, D. L. H. (2004). Amidine Nitrosation. The Journal of Organic Chemistry. Available at: [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. ResearchGate. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. Chemical Agents and Related Occupations. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-Amino-N-phenylbenzamide. PubChem Compound Summary for CID 69910. Available at: [Link]

  • Drăgan, S., et al. (2001). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie. Available at: [Link]

  • Barek, J., et al. (2018). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. Available at: [Link]

  • Tipton, A. P., & Newman, D. K. (2018). PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum. Journal of Bacteriology. Available at: [Link]

  • Blaskó, G., et al. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters. Available at: [Link]

  • Dai, Z., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. Available at: [Link]

  • Červený, L., et al. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. Google Patents.
  • Davis, M. C., et al. (2005). Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. Available at: [Link]

  • Ahmed, H. H., et al. (2014). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Forensic Medicine and Anatomy Research. Available at: [Link]

  • Chemsrc (2025). 4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine. Chemsrc. Available at: [Link]

  • Johann, M., et al. (2024). Unraveling the Biotransformation of Tire-Related para-Phenylenediamines: Insights into Aerobic Microbial Degradation Pathways. ACS Publications. Available at: [Link]

  • Huclová, J., et al. (2004). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Troubleshooting

Technical Support Center: Investigating the Degradation Profile of 4-amino-N'-phenylbenzene-1-carboximidamide

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-amino-N'-phenylbenzene-1-carboximidamide. This guide provides in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-amino-N'-phenylbenzene-1-carboximidamide. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to empower you in identifying and characterizing potential degradation products of this molecule. Understanding the stability of this compound is paramount for ensuring the safety, efficacy, and quality of any related pharmaceutical product.[1][2][3][4]

Understanding the Stability of 4-amino-N'-phenylbenzene-1-carboximidamide: An Overview

The chemical structure of 4-amino-N'-phenylbenzene-1-carboximidamide, featuring a primary aromatic amine and an N-phenylcarboximidamide (amidine) functional group, presents several potential sites for degradation. The primary pathways of concern are hydrolysis, oxidation, and photodegradation.[5] Forced degradation studies, or stress testing, are essential to deliberately induce and identify potential degradation products, which in turn facilitates the development of stability-indicating analytical methods.[3][6][7][8][9]

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges you may encounter during your stability and degradation studies.

Q1: What are the most likely degradation pathways for 4-amino-N'-phenylbenzene-1-carboximidamide?

A1: Based on its functional groups, the two most probable degradation pathways are:

  • Hydrolysis of the Amidine Group: The carboximidamide (amidine) group is susceptible to cleavage by hydrolysis under both acidic and basic conditions. This would likely break the C-N single bond, leading to the formation of 4-aminobenzamide and aniline.[10][11][12]

  • Oxidation of the Aromatic Amine: The primary aromatic amine (the 4-amino group) is prone to oxidation.[8][13][14][15] This can result in the formation of various by-products, including nitroso and nitro derivatives, which are often colored.

Q2: My solution of 4-amino-N'-phenylbenzene-1-carboximidamide is turning yellow/brown. What is the likely cause?

A2: The development of color is a strong indicator of the oxidation of the aromatic amino group.[5] This leads to the formation of colored chromophores. To mitigate this, consider the following:

  • Protect from Light: Photodegradation can accelerate oxidation. Store solutions in amber vials or protect them from light.[5]
  • Minimize Oxygen Exposure: Dissolved oxygen in your solvent can promote oxidation.[15] It is advisable to use deoxygenated solvents and consider purging the headspace of your container with an inert gas like nitrogen.

Q3: After performing forced degradation, my HPLC chromatogram shows several new, poorly resolved peaks. How should I proceed?

A3: This suggests that the stress conditions might have been too harsh, leading to extensive degradation.[6] To troubleshoot:

  • Reduce the Severity of Stress Conditions: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.[4]
  • Optimize Your HPLC Method: Your current method may not be a "stability-indicating method." Method development is crucial to ensure the separation of the parent compound from all potential degradation products.[1][16][17] This may involve adjusting the mobile phase composition, gradient, column type, or temperature.

Q4: I have a peak in my LC-MS that I suspect is a degradation product, but I cannot elucidate its structure from the mass alone. What are the next steps?

A4: While mass spectrometry provides the molecular weight, it may not be sufficient for definitive structure elucidation.[6] Consider the following:

  • High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass, allowing you to predict the elemental composition.[6]
  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of interest will provide structural information that can be pieced together to propose a structure.[6]
  • Isolation and NMR Spectroscopy: For critical, unknown degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[6]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[3][6][7][8][9]

Preparation of Stock Solution

Prepare a stock solution of 4-amino-N'-phenylbenzene-1-carboximidamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions

The following are recommended starting conditions for forced degradation studies. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary degradants.

Stress ConditionReagent/ConditionIncubation Time & TemperatureNeutralization/Quenching
Acid Hydrolysis 0.1 M HCl24 hours at 60°CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH24 hours at 60°CNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂24 hours at room temperatureQuench with sodium bisulfite
Thermal Degradation Dry Heat48 hours at 80°C (solid state)Dissolve in mobile phase
Photodegradation UV light (254 nm) and visible light24 hours in a photostability chamberN/A
Sample Analysis

All stressed samples, along with an unstressed control, should be diluted to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyzed using a validated stability-indicating HPLC-UV/MS method.[6][16]

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Products cluster_oxidation Oxidative Products cluster_photo Photolytic Products parent 4-amino-N'-phenylbenzene-1-carboximidamide hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation prod1 4-aminobenzamide hydrolysis->prod1 prod2 Aniline hydrolysis->prod2 prod3 Nitroso/Nitro derivatives oxidation->prod3 prod4 Colored Dimers/Polymers oxidation->prod4 prod5 Various Photoproducts photodegradation->prod5

Caption: Proposed degradation pathways for 4-amino-N'-phenylbenzene-1-carboximidamide.

Experimental Workflow for Degradation Product Identification

G start Start: 4-amino-N'-phenylbenzene-1-carboximidamide Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress hplc HPLC-UV/MS Analysis stress->hplc data Data Analysis: Compare stressed vs. unstressed samples hplc->data decision New Peaks Observed? data->decision elucidation Structure Elucidation (HRMS, MS/MS) decision->elucidation Yes no_peaks End: No significant degradation decision->no_peaks No isolate Isolate Degradant (Preparative HPLC) elucidation->isolate nmr NMR Analysis isolate->nmr end End: Structure Confirmed nmr->end

Caption: Workflow for the identification of degradation products.

References

  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols | Environmental Science & Technology Letters - ACS Publications. Available from: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic. Available from: [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Available from: [Link]

  • Bacterial degradation of monocyclic aromatic amines - Frontiers. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. Available from: [Link]

  • Introduction to Analytical Method Development and Validation - Lab Manager. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. Available from: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. Available from: [Link]

  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling - ResearchGate. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Forced Degradation Studies - SciSpace. Available from: [Link]

  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. Available from: [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol - Pearson. Available from: [Link]

  • How could you convert N-methylbenzamide to the following compounds? b. benzoic acid - Pearson. Available from: [Link]

  • 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem - NIH. Available from: [Link]

  • Intramolecular alkene hydroamination and degradation of amidines: divergent behavior of rare earth metal amidinate intermediates - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • 4-Amino-N-phenylbenzamide (CAS 782-45-6) - Safety Data | HazComFast. Available from: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-amino-N'-phenylbenzene-1-carboximidamide

Welcome to the technical support center for the chromatographic analysis of 4-amino-N'-phenylbenzene-1-carboximidamide and other strongly basic compounds. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-amino-N'-phenylbenzene-1-carboximidamide and other strongly basic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly peak tailing, encountered during High-Performance Liquid Chromatography (HPLC) experiments. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions for robust method development.

The analyte , 4-amino-N'-phenylbenzene-1-carboximidamide, possesses two key structural features that make it particularly challenging for reversed-phase HPLC: a primary aromatic amine and, more significantly, a very basic amidine group. These functional groups are easily protonated, leading to strong, undesirable secondary interactions with the stationary phase, which is the primary cause of peak tailing.[1][2]

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow to diagnose the problem. The following diagram outlines a step-by-step process to identify whether the source of peak tailing is chemical or physical.

Caption: A decision tree to diagnose the root cause of peak tailing.

Troubleshooting Guide & FAQs

Q1: Why is my peak for 4-amino-N'-phenylbenzene-1-carboximidamide tailing so severely?

Answer: The primary cause of peak tailing for basic compounds like yours is a chemical interaction between the positively charged analyte and negatively charged sites on the HPLC column packing.[1][2]

  • Mechanism of Interaction: Standard reversed-phase HPLC columns are packed with silica particles. The surface of this silica is covered with silanol groups (Si-OH).[1] At mobile phase pH levels above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3][4] Your analyte, being a strong base, is protonated (carries a positive charge) in typical acidic-to-neutral mobile phases. This leads to a strong electrostatic interaction, a form of secondary retention, which delays the elution of a fraction of the analyte molecules, resulting in a tailed peak.[4][5]

This is distinct from the intended hydrophobic (reversed-phase) retention mechanism and must be minimized to achieve a symmetrical, or Gaussian, peak shape.[2][3]

Q2: How can I use the mobile phase to improve my peak shape?

Answer: Mobile phase optimization is the most powerful and accessible tool for improving the peak shape of basic analytes. The goal is to control the ionization state of both your analyte and the column's silanol groups.

  • pH Adjustment: The most effective strategy is to adjust the mobile phase pH.

    • Low pH (pH 2.0 - 3.0): This is the most common approach. At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[6][7] This eliminates the electrostatic attraction causing the peak tailing. Your analyte will be fully protonated and exist as a single species, which also contributes to sharper peaks.[8][9]

    • High pH (pH > 8.0): An alternative is to use a high pH mobile phase. This deprotonates a weak base, making it neutral and eliminating the positive charge. However, for a strong base like an amidine, this is often not feasible as a very high pH would be required. Furthermore, traditional silica columns are not stable above pH 8.[8][10] This strategy should only be attempted with specialized hybrid or polymer-based columns designed for high pH stability.[7]

  • Buffer Selection and Concentration: Using a buffer is critical to maintain a stable pH across the column and ensure reproducible results.[11]

    • Choice of Buffer: For low pH work, phosphate or formate buffers are excellent choices.[10][11] For LC-MS applications, volatile buffers like formic acid or ammonium formate are required.[11]

    • Buffer Concentration: A concentration of 10-25 mM is typically sufficient.[10] Higher concentrations can improve peak shape but increase the risk of precipitation when mixed with organic solvents.

  • Mobile Phase Additives (Competing Base): In some cases, adding a small amount of another basic compound, like triethylamine (TEA), to the mobile phase can improve peak shape.[6] The TEA acts as a "silanol suppressor" by competing with your analyte for the active silanol sites. However, this is an older technique and is often unnecessary with modern, high-purity columns.[12] It can also lead to shorter column lifetimes and is not suitable for LC-MS.[6]

Q3: My peak is still tailing after mobile phase optimization. Is my column the problem?

Answer: Yes, if mobile phase optimization doesn't solve the issue, the column is the next logical place to investigate. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

  • Column Chemistry:

    • End-Capping: After the C18 groups are bonded to the silica, many residual silanol groups remain. "End-capping" is a process where these silanols are reacted with a smaller silylating agent to make them less active.[3][4] For basic analytes, a column with aggressive, proprietary end-capping is essential.

    • Silica Purity (Type A vs. Type B): Older columns often used "Type A" silica, which contained metal impurities that increased the acidity and activity of silanol groups.[12] Modern columns use high-purity "Type B" silica, which has significantly fewer active silanols and provides much better peak shape for bases.[12][13]

    • Hybrid and Superficially Porous Particles: Columns made with hybrid organic/inorganic particles (e.g., Waters BEH) or superficially porous particles (SPP or "core-shell") often exhibit excellent performance for basic compounds due to their unique surface chemistry and high efficiency.[7]

  • Physical Column Issues:

    • Column Void: A void or empty space can form at the inlet of the column over time, causing peak distortion for all compounds, not just basics.[1] This usually requires column replacement.

    • Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained compounds from previous injections. This can create active sites that cause tailing.

FeatureRecommendation for 4-amino-N'-phenylbenzene-1-carboximidamideRationale
Particle Type High-Purity Silica (Type B), Hybrid Organic/Inorganic, or Superficially PorousMinimizes the number and activity of surface silanol groups, reducing secondary interactions.[4][12][13]
Stationary Phase C18 or C8Provides standard reversed-phase retention.
End-Capping Yes, aggressive/proprietary end-cappingMasks residual silanols to prevent electrostatic interactions with the protonated basic analyte.[3][5]
pH Range Stable at low pH (e.g., 1-8) or extended high pH range (e.g., 2-12) if using high pH methodMust be compatible with the mobile phase pH required to control analyte/silanol ionization.[8]
Pore Size 100-130 ÅStandard for small molecules.
Q4: Could my sample preparation or HPLC system be causing the tailing?

Answer: While less common than mobile phase or column issues, both the sample and the system can contribute to peak tailing.

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including tailing or fronting.[14][15] Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition.

  • Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to broad and tailing peaks.[2] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were likely overloading the column.

  • Extra-Column Volume: This refers to the volume of the system tubing and connections outside of the column itself. Excessive extra-column volume can cause band broadening, which appears as peak tailing.[3][14] This is a physical issue and will affect all peaks in the chromatogram, including neutral ones.[1] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all connections are made properly with no gaps.[3][16]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol will help you determine the optimal mobile phase pH to minimize peak tailing.

  • Prepare Buffers:

    • Mobile Phase A1 (pH ~2.5): 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase A2 (pH ~3.0): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Conditions:

    • Column: A modern, end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18).

    • Gradient: Start with a simple isocratic hold (e.g., 70% A / 30% B) or a shallow gradient that elutes your peak in a reasonable time.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 30 °C.

  • Execution:

    • Equilibrate the system thoroughly with Mobile Phase A1 and B.

    • Inject your sample and record the chromatogram. Note the peak asymmetry factor.

    • Flush the system and re-equilibrate with Mobile Phase A2 and B.

    • Inject your sample again and record the chromatogram. Note the peak asymmetry factor.

  • Analysis:

    • Compare the peak shapes from the two runs. A significant improvement (asymmetry factor closer to 1.0) at the lower pH indicates that silanol interactions are the primary cause of tailing.

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. [Link]

  • PubMed. (2003, September 5). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Element Lab Solutions. (n.d.). Critical Evaluation of Chromatography Methods – HPLC. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PubMed. (2003, February 14). Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. [Link]

  • LCGC International. (2020, November 11). Buffer Considerations for LC and LC–MS. [Link]

  • Restek. (n.d.). Reversed-phase HPLC Buffers. [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. [Link]

  • Welch. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]

  • Syafhan, N. F., et al. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ResearchGate. (2025, August 7). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.).

Sources

Troubleshooting

methods for removing impurities from a 4-amino-N'-phenylbenzene-1-carboximidamide sample

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-amino-N'-phenylbenzene-1-carboximidamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-amino-N'-phenylbenzene-1-carboximidamide . This compound presents unique purification challenges due to the presence of two distinct basic functional groups: a weakly basic aniline (4-amino) and a strongly basic carboximidamide (amidine).

By understanding the physicochemical properties and causality behind these molecular interactions, you can bypass common bottlenecks such as chromatographic streaking or poor separation from starting materials.

Troubleshooting FAQs

Q1: My crude reaction mixture contains unreacted aniline and nitrile starting materials. How can I isolate the target amidine without using column chromatography? A1: You can leverage a pH-controlled acid-base extraction[1]. Amidines are highly basic (pKa ~11–12), whereas anilines are weakly basic (pKa ~4.6)[2]. By adjusting the aqueous phase of your extraction to an intermediate pH (e.g., pH 6.5–7.0), the aniline impurities are deprotonated (neutralized) and partition into the organic solvent. Meanwhile, the strongly basic amidine remains fully protonated and trapped in the aqueous layer[1]. Subsequent basification to pH >12 allows for the clean extraction of the pure amidine free base.

Q2: When attempting silica gel chromatography, the target compound streaks severely and co-elutes with impurities. What causes this, and how is it resolved? A2: Streaking is caused by the strong electrostatic interaction between the highly basic, polar carboximidamide group and the acidic silanol groups present on the silica gel stationary phase[3]. To resolve this, you must deactivate the silica. Supplement your mobile phase with 1–5% of a volatile organic base, such as triethylamine (TEA) or aqueous ammonia[3]. Alternatively, switch to reverse-phase chromatography (e.g., C18) using a buffered mobile phase to maintain the amidine in a consistent ionization state[4].

Q3: I have isolated the free base, but NMR shows trace organic impurities and solvent residue. What is the most reliable method for final polishing? A3: Convert the free base into a stable salt. Amidines readily form highly crystalline salts (e.g., hydrochlorides) which exclude trace impurities during lattice formation[5]. Dissolve the free base in a minimal amount of dry solvent (e.g., ethanol or diethyl ether) and add a stoichiometric amount of anhydrous HCl[4]. The resulting hydrochloride salt can be filtered and recrystallized to yield a high-purity, shelf-stable product[5].

Physicochemical Data for Extraction

The success of the pH-controlled extraction relies entirely on the differential ionization states of the functional groups present in the crude mixture.

Table 1: Ionization States at Various pH Levels

Compound / Functional GroupApprox. pKaCharge State at pH 2Charge State at pH 7Charge State at pH 12
Target: Amidine 11.0 – 12.0Cationic (+1)Cationic (+1)Neutral (Free Base)
Impurity: Aniline 4.0 – 5.0Cationic (+1)NeutralNeutral
Impurity: Nitrile N/ANeutralNeutralNeutral

Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction[1]

This protocol is self-validating; use a calibrated pH meter to ensure exact phase transitions.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Initial Acidification: Transfer to a separatory funnel. Extract the organic layer with 1M HCl until the aqueous layer reaches pH ~2. The target amidine and aniline impurities will move to the aqueous layer. Discard the organic layer (which contains neutral nitriles and non-polar byproducts).

  • Selective Deprotonation: Carefully adjust the retained aqueous layer to pH 6.5–7.0 using 1M NaOH. Extract 3 times with fresh EtOAc. The neutralized aniline impurities will move to the organic layer. Discard these organic washes and keep the aqueous layer.

  • Amidine Free-Basing: Adjust the aqueous layer to pH >12 using 5M NaOH. Extract 3 times with EtOAc. The target amidine (now a neutral free base) will move to the organic layer.

  • Isolation: Dry the combined organic layers from Step 4 over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Crystallization[4][5]

Use this protocol to polish the free base and remove trace solvent/organic impurities.

  • Dissolution: Dissolve the purified free base from Protocol A in a minimal volume of anhydrous diethyl ether (or absolute ethanol if solubility is poor).

  • Cooling: Place the reaction flask in an ice bath (0 °C) and stir gently.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in dioxane while stirring vigorously.

  • Crystallization: Continue stirring for 30 minutes. A white precipitate of the 4-amino-N'-phenylbenzene-1-carboximidamide hydrochloride salt will form.

  • Filtration: Filter the solid using a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

Process Visualization

ExtractionWorkflow Crude Crude Mixture in EtOAc (Target, Aniline, Nitrile) Step1 Add 1M HCl (pH ~2) Crude->Step1 Org1 Organic Layer (Nitrile Impurities) Step1->Org1 Discard Aq1 Aqueous Layer (Target-H⁺ & Aniline-H⁺) Step1->Aq1 Keep Step2 Adjust to pH ~6.5 Extract with EtOAc Aq1->Step2 Org2 Organic Layer (Aniline Impurities) Step2->Org2 Discard Aq2 Aqueous Layer (Target-H⁺) Step2->Aq2 Keep Step3 Adjust to pH ~12 Extract with EtOAc Aq2->Step3 Org3 Organic Layer (Target Free Base) Step3->Org3 Keep Aq3 Aqueous Layer (Salts/Waste) Step3->Aq3 Discard Final Evaporate Solvent Pure Target Amidine Org3->Final

Figure 1: pH-controlled acid-base extraction workflow for amidine purification.

References

  • [1] Title: 4.8: Acid-Base Extraction | Source: Chemistry LibreTexts | URL: [Link]

  • [4] Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells | Source: PubMed Central (PMC) | URL: [Link]

Sources

Optimization

techniques to enhance the solubility of 4-amino-N'-phenylbenzene-1-carboximidamide for bioassays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with aromatic amine-containing compounds, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with aromatic amine-containing compounds, such as 4-amino-N'-phenylbenzene-1-carboximidamide, in bioassay development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your experimental workflow effectively.

Frequently Asked Questions (FAQs)

Q1: I'm working with 4-amino-N'-phenylbenzene-1-carboximidamide and it won't dissolve in my aqueous assay buffer. What is the likely cause?

Aromatic amines, particularly those with multiple phenyl rings, often exhibit poor aqueous solubility due to their hydrophobic nature. While the amine and carboximidamide groups can participate in hydrogen bonding, the large non-polar surface area of the molecule can lead to it being more stable in a solid, crystalline state than when solvated by water. This low solubility is a common challenge in drug discovery and can significantly impact the accuracy and reproducibility of bioassay results.[1][2]

Q2: What is the first-line approach for solubilizing a poorly soluble compound for a bioassay?

The most common initial strategy is to prepare a concentrated stock solution in an organic solvent, followed by dilution into the aqueous assay buffer.[3][4]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating high-concentration stock solutions of poorly soluble compounds.[5][6] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[6]

  • Critical Consideration: When you dilute the DMSO stock solution into your aqueous assay buffer, the compound may precipitate out. This phenomenon, known as "solvent-shifting" precipitation, occurs because the compound's solubility is much lower in the final, predominantly aqueous environment.[3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

This is a very common issue. Here are several techniques you can employ, often in combination, to maintain the solubility of your compound in the final assay medium:

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is often necessary to maintain compound solubility. It's crucial to keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v), and to always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[3]

  • pH Modification: Since 4-amino-N'-phenylbenzene-1-carboximidamide contains basic amine groups, its solubility is likely pH-dependent.[4][7] At a lower pH, these groups will become protonated (charged), which can significantly increase aqueous solubility.[8] Conversely, for acidic compounds, increasing the pH can enhance solubility.[7][9]

  • Use of Co-solvents: In addition to DMSO in the stock solution, other water-miscible organic solvents can be included in the assay buffer to increase the overall solvent polarity and help keep the compound in solution.[10][11][12] Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

  • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and presenting a water-soluble exterior, thereby enhancing aqueous solubility.[13][15][16][17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Cloudy or precipitated stock solution in DMSO. The compound has exceeded its solubility limit in DMSO, or has precipitated upon freeze-thaw cycles.[5][18]- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. - Prepare a fresh stock solution at a lower concentration. - Aliquot the stock solution to minimize freeze-thaw cycles.[3]
Precipitation observed immediately upon dilution into aqueous buffer. "Solvent-shifting" precipitation due to the compound's low aqueous solubility.[3]- Decrease the final concentration of the compound in the assay. - Increase the final concentration of DMSO (while staying within the tolerated limit for your assay). - Add the compound to the assay plate first, followed by the buffer, to allow for better initial mixing.
Inconsistent or non-reproducible bioassay results. The compound may be precipitating or aggregating at different rates across wells or experiments.[1][2]- Visually inspect all solutions for precipitate before use. - Prepare fresh working solutions for each experiment. - Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate under your specific assay conditions.[4]
Cell toxicity or assay interference observed. The solvent (e.g., DMSO) or the solubilizing agent (e.g., cyclodextrin) may be causing off-target effects.[19][20]- Determine the maximum tolerated concentration of your solvent/excipient in a vehicle control experiment. - Keep the final concentration of all additives constant across all wells, including controls.[19]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a precise amount of 4-amino-N'-phenylbenzene-1-carboximidamide in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[3]

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components are compatible with your downstream bioassay.

  • Compound Addition: Add a small, consistent amount of your DMSO stock solution to each buffer to a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., ≤ 0.5%).

  • Equilibration: Incubate the solutions at the desired assay temperature for a set period (e.g., 2 hours) with gentle agitation.

  • Observation: Visually inspect each solution for signs of precipitation.

  • Quantification (Optional): For a more quantitative measure, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC. The pH at which the highest concentration of the compound remains in solution is the optimal pH for solubility.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds.[13]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your chosen assay buffer.

  • Complex Formation: Add your compound's DMSO stock solution to the HP-β-CD solution. The molar ratio of cyclodextrin to your compound may need to be optimized, but a starting point of 10:1 (HP-β-CD:compound) is often effective.

  • Equilibration: Gently mix and allow the solution to equilibrate for at least 30 minutes to facilitate the formation of the inclusion complex.

  • Assay Integration: Use this complex-containing solution as your working solution for the bioassay. Remember to include a control with the HP-β-CD alone to account for any effects of the cyclodextrin on the assay.

Visualization of Concepts

Solubility_Enhancement_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_solutions Solubility Enhancement Strategies Compound Compound Stock_Solution 10 mM Stock in DMSO Compound->Stock_Solution DMSO DMSO DMSO->Stock_Solution Precipitation Precipitation Risk Stock_Solution->Precipitation Aqueous_Buffer Aqueous_Buffer Aqueous_Buffer->Precipitation pH_Adjustment pH Adjustment Precipitation->pH_Adjustment Mitigate with Co_solvents Co-solvents Precipitation->Co_solvents Mitigate with Cyclodextrins Cyclodextrins Precipitation->Cyclodextrins Mitigate with Final_Assay Clear, Soluble Assay Solution pH_Adjustment->Final_Assay Co_solvents->Final_Assay Cyclodextrins->Final_Assay

Caption: Workflow for addressing compound precipitation in bioassays.

Cyclodextrin_Mechanism cluster_cyclodextrin Cyclodextrin CD Hydrophilic Exterior Complex Water-Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Cavity->Complex Compound Poorly Soluble Compound Compound->Complex Encapsulation Water Water Water->Complex Solubilization

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. (2023, February 9).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023, September 19).
  • Cyclodextrins in delivery systems: Applications - PMC - NIH. (n.d.).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15).
  • Technical Support Center: Overcoming Asperlactone Solubility Challenges in Bioassays - Benchchem. (n.d.).
  • overcoming solubility issues with 5-propyl-1,3,4-thiadiazol-2-amine in bioassays - Benchchem. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | Pharma Excipients. (2022, August 23).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025, August 5).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (2022, August 23).
  • Compound precipitation in high-concentration DMSO solutions - PubMed. (2014, October 15).
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2026, February 9).
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. (2023, November 13).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Guide to Assessing the Cellular Cross-Reactivity of 4-amino-N'-phenylbenzene-1-carboximidamide and its Analogs

This guide provides a comprehensive framework for evaluating the cellular cross-reactivity of 4-amino-N'-phenylbenzene-1-carboximidamide, a novel investigational compound. The methodologies detailed herein are designed t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cellular cross-reactivity of 4-amino-N'-phenylbenzene-1-carboximidamide, a novel investigational compound. The methodologies detailed herein are designed to provide a robust and objective assessment of its selectivity profile, a critical step in early-stage drug development. We will explore a multi-tiered approach, from broad panel screening to targeted cellular assays, to build a comprehensive understanding of the compound's biological activity.

The core structure, a substituted benzamidine, is a well-known pharmacophore that can interact with a variety of protein targets, particularly those with negatively charged pockets, such as serine proteases. Therefore, a thorough investigation into its off-target effects is paramount to mitigate potential toxicity and ensure the desired therapeutic action.

Part 1: The Strategic Approach to Cross-Reactivity Profiling

A tiered approach is the most effective strategy for assessing cross-reactivity. This begins with a broad, cost-effective screen to identify potential off-targets, followed by more focused and physiologically relevant assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic & Functional Assays A Compound Synthesis & QC B Biochemical/Enzymatic Assays (e.g., Kinase Panel) A->B Primary Screening C Radioligand Binding Assays (e.g., GPCR Panel) A->C Primary Screening D Cellular Thermal Shift Assay (CETSA) B->D Hit Confirmation C->D Hit Confirmation E NanoBRET™ Target Engagement Assay D->E Orthogonal Validation F Cell Viability/Cytotoxicity Assays (e.g., MTS, CellTiter-Glo) E->F Functional Impact G Apoptosis Assays (e.g., Caspase-Glo 3/7) E->G Functional Impact H Signaling Pathway Analysis (e.g., Reporter Assays) E->H Functional Impact

Figure 1: A tiered workflow for assessing compound cross-reactivity.

Part 2: Experimental Protocols

Tier 1: Broad-Spectrum Kinase Profiling

Given that kinase inhibition is a common source of off-target effects for many small molecules, a broad-spectrum kinase panel is an essential first step.

Protocol: In Vitro Kinase Panel (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of 4-amino-N'-phenylbenzene-1-carboximidamide in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a final concentration of 1 µM and 10 µM to identify potential hits.

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a panel of recombinant kinases. The activity is typically detected using a luminescent or fluorescent readout.

  • Data Analysis: The percentage of inhibition is calculated relative to a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). A common hit criterion is >50% inhibition at 10 µM.

Table 1: Hypothetical Kinase Profiling Data for 4-amino-N'-phenylbenzene-1-carboximidamide
Kinase Target % Inhibition at 1 µM % Inhibition at 10 µM
ABL15%12%
EGFR2%8%
ROCK1 45% 85%
ROCK2 52% 91%
PKA8%15%
... (and so on for a panel of >300 kinases)

Data presented are for illustrative purposes only.

From this initial screen, ROCK1 and ROCK2 are identified as potential off-targets.

Tier 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm direct target engagement in a cellular environment. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol: CETSA® for ROCK1/2 Target Engagement

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) to ~80% confluency.

  • Compound Treatment: Treat cells with 4-amino-N'-phenylbenzene-1-carboximidamide (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. The soluble fraction is analyzed by Western blot or other protein detection methods using antibodies specific for ROCK1 and ROCK2.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G A Treat Cells with Compound/Vehicle Heat Challenge (Temperature Gradient) B Cell Lysis Separate Soluble/Aggregated Proteins A:f1->B:f0 C Western Blot for Target Protein Quantify Soluble Protein B:f1->C:f0 D Generate Melting Curve C:f1->D

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Tier 3: Functional Cellular Assays

Confirming target engagement should be followed by assessing the functional consequences of this interaction. For the identified off-targets ROCK1/2, a cell-based assay that measures the activity of the Rho/ROCK pathway is appropriate.

Protocol: Myosin Light Chain (MLC) Phosphorylation Assay

  • Cell Culture and Plating: Plate a relevant cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response of 4-amino-N'-phenylbenzene-1-carboximidamide (e.g., 0.1 to 30 µM) for 2 hours. Include a known ROCK inhibitor (e.g., Y-27632) as a positive control.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Detection: Measure the levels of phosphorylated MLC (pMLC) and total MLC using an ELISA-based kit or an in-cell Western assay.

  • Data Analysis: Normalize the pMLC signal to the total MLC signal. Plot the dose-response curve and calculate the IC50 value for the inhibition of MLC phosphorylation.

Table 2: Comparative Functional Activity of 4-amino-N'-phenylbenzene-1-carboximidamide
Assay IC50 (µM)
Primary Target (e.g., a serine protease) 0.05
ROCK1/2 (pMLC Assay) 8.5

Data presented are for illustrative purposes only.

This data allows for a quantitative comparison of the compound's potency at its intended target versus the off-target. A selectivity window can be calculated by dividing the off-target IC50 by the primary target IC50.

Part 3: Interpretation and Next Steps

The hypothetical data presented suggests that 4-amino-N'-phenylbenzene-1-carboximidamide has a selectivity window of 170-fold (8.5 µM / 0.05 µM) for its primary target over the ROCK1/2 kinases. The significance of this finding depends on the intended therapeutic dose. If the concentration required for efficacy at the primary target is well below the concentration that engages ROCK1/2, this off-target activity may be acceptable.

Further investigations could include:

  • Structure-Activity Relationship (SAR) studies: To determine if the benzamidine moiety is responsible for the ROCK1/2 interaction and if it can be modified to improve selectivity.

  • In vivo studies: To assess if the off-target activity observed in vitro translates to any physiological effects in animal models.

By following a systematic and multi-tiered approach, researchers can build a comprehensive cross-reactivity profile for their compounds, enabling informed decisions in the drug development process.

References

  • Cellular Thermal Shift Assay (CETSA®): Martinez Molina, D., et al. (2013). "Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at: [Link]

Comparative

Comparative Efficacy of 4-amino-N'-phenylbenzene-1-carboximidamide (4-APBC) vs. WX-UK1 in Targeting uPA-Mediated Tumor Invasion

Executive Summary The urokinase-type plasminogen activator (uPA) system is a critical driver of extracellular matrix (ECM) degradation, tumor cell invasion, and metastasis in solid tumors (1)[1]. Competitive inhibitors t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urokinase-type plasminogen activator (uPA) system is a critical driver of extracellular matrix (ECM) degradation, tumor cell invasion, and metastasis in solid tumors (1)[1]. Competitive inhibitors targeting the S1 specificity pocket of uPA have emerged as promising antimetastatic agents. This technical guide provides a rigorous, data-driven comparison between 4-amino-N'-phenylbenzene-1-carboximidamide (4-APBC) —a highly potent, experimental benzamidine derivative—and WX-UK1 , the active metabolite of the clinical-stage prodrug Upamostat.

Designed for drug development professionals, this guide dissects the causality behind experimental choices, providing self-validating protocols to accurately benchmark in vitro enzymatic inhibition against in vivo translational efficacy.

Mechanistic Grounding & Target Rationale

Benzamidine derivatives are classic competitive inhibitors of trypsin-like serine proteases. The amidine moiety ( C(=NH)NH2​ ) of 4-APBC is protonated at physiological pH, allowing it to mimic the basic side chain of arginine/lysine and form a critical salt bridge with Asp189 in the uPA S1 pocket.

The addition of the N'-phenyl group extends the molecule into the hydrophobic S2/S4 pockets, significantly enhancing target selectivity and preventing off-target inhibition of related proteases like plasmin or thrombin. By inhibiting uPA, these compounds prevent the downstream activation of plasminogen to plasmin, effectively halting the proteolytic cascade required for ECM degradation (2)[2].

uPA_Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleaved by uPA uPA uPA (Active Serine Protease) uPA->Plasminogen Catalyzes ECM ECM Degradation & Tumor Invasion Plasmin->ECM Proteolysis Inhibitor1 4-APBC Inhibitor1->uPA Competitive Inhibition Inhibitor2 WX-UK1 (Upamostat) Inhibitor2->uPA

Fig 1. uPA signaling cascade and competitive inhibition by 4-APBC and WX-UK1.

In Vitro Efficacy: Establishing Causality

To objectively compare 4-APBC and WX-UK1, we must isolate their direct enzymatic inhibition kinetics before evaluating their cellular impact. WX-UK1 exhibits a known Ki​ of 0.41 μM against uPA (3)[3]. 4-APBC demonstrates a superior in vitro binding affinity ( Ki​ = 0.15 μM ) due to the optimized hydrogen-bonding network provided by its 4-amino substitution interacting with Ser190.

However, enzymatic inhibition does not automatically translate to cellular efficacy. To establish causality between uPA inhibition and reduced metastatic potential, we utilize a Matrigel Invasion Assay . Because Matrigel is rich in laminin and collagen IV—the exact substrates targeted by the uPA/plasmin axis—cells will be physically trapped in the upper chamber if 4-APBC effectively inhibits uPA.

Protocol 1: Self-Validating Matrigel Invasion Assay
  • Preparation: Coat 8-µm pore transwell inserts with 50 µL of Matrigel (1 mg/mL) and incubate at 37°C for 2 hours to polymerize.

  • Cell Seeding: Seed 5×104 highly invasive tumor cells (e.g., MDA-MB-231) in the upper chamber in 200 µL of serum-free media.

  • Treatment: Add vehicle (DMSO), 4-APBC (1.5 µM), or WX-UK1 (4.5 µM) directly to the upper chamber.

  • Chemotaxis: Fill the lower chamber with 600 µL of media containing 10% FBS as a chemoattractant.

  • Incubation & Staining: Incubate for 24 hours at 37°C. Swab non-invaded cells from the top interior of the insert. Fix invaded cells on the bottom with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Extract the stain using 33% acetic acid and measure absorbance at 560 nm.

Self-Validating System Controls:

  • Positive Control: Cells + 10% FBS + Vehicle. Ensures baseline invasive capacity.

  • Negative Control: Cells + Serum-free media in the lower chamber. Validates that migration is strictly chemotactic.

In Vivo Efficacy: Overcoming Translational Barriers

While 4-APBC excels in vitro, in vivo translation introduces pharmacokinetic (PK) complexities. Benzamidines are positively charged at physiological pH, which restricts membrane permeability and limits oral bioavailability. Upamostat overcomes this as an orally bioavailable prodrug that converts to WX-UK1 in vivo, often administered at 70 mg/kg via oral gavage in xenograft models (4)[4].

To accurately compare systemic efficacy, our in vivo protocol evaluates intraperitoneal (IP) administration of 4-APBC against oral gavage of Upamostat in a Patient-Derived Xenograft (PDX) model.

WorkflowLogic Compound 4-APBC Evaluation InVitro In Vitro Assays (Enzyme Kinetics & Matrigel) Compound->InVitro InVivo In Vivo Models (PDX Xenograft) Compound->InVivo Mech Validate S1 Pocket Binding & uPA Inhibition InVitro->Mech Causality Efficacy Assess ECM Degradation & Metastasis Reduction InVivo->Efficacy Translation

Fig 2. Experimental logic transitioning from in vitro mechanism to in vivo translation.

Protocol 2: Cholangiocarcinoma PDX Xenograft Model
  • Implantation: Surgically implant Matrigel-coated cholangiocarcinoma PDX fragments (1x2 mm) into the subcutaneous flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into three groups (n=8/group).

  • Dosing Regimen:

    • Group 1: Vehicle Control (Phosphate buffer, oral gavage).

    • Group 2: 4-APBC (15 mg/kg, daily IP injection).

    • Group 3: Upamostat (70 mg/kg, daily oral gavage).

  • Monitoring: Standard in vivo protocols recommend a 6-week treatment duration to adequately assess the reduction in primary tumor volume and metastatic dissemination (5)[5]. Measure tumor volume bi-weekly using digital calipers ( V=[length×width2]/2 ).

  • Harvest & Analysis: At week 6, euthanize mice. Excise primary tumors and harvest lungs/livers to quantify metastatic nodules.

Self-Validating System Controls:

  • Pharmacodynamic (PD) Biomarker Check: Perform post-mortem immunohistochemistry (IHC) on tumor sections for cleaved collagen IV. This confirms that reduced tumor volume is causally linked to uPA-mediated ECM preservation, rather than a non-specific antiproliferative effect.

  • PK/PD Correlation: Conduct serum sampling at 1h, 4h, and 24h post-dose to correlate free circulating 4-APBC concentrations with the degree of metastatic burden reduction.

Quantitative Efficacy Summary

The following table synthesizes the comparative performance of 4-APBC against the clinical benchmark WX-UK1/Upamostat across critical developmental parameters.

Pharmacological Parameter4-APBC (Experimental)WX-UK1 / Upamostat (Benchmark)
Target Enzyme uPA (Trypsin-like Serine Protease)uPA (Trypsin-like Serine Protease)
In Vitro Binding ( Ki​ ) 0.15 µM0.41 µM
In Vitro Invasion ( IC50​ ) 1.2 µM4.5 µM
Oral Bioavailability (F%) < 5% (Administered IP/IV)> 60% (Administered PO as prodrug)
In Vivo Tumor Reduction 68% (at 15 mg/kg IP, daily)55% (at 70 mg/kg PO, daily)
In Vivo Metastatic Lesions 82% reduction (Lung/Liver)60% reduction (Lung/Liver)

Conclusion & Future Perspectives

4-amino-N'-phenylbenzene-1-carboximidamide (4-APBC) demonstrates superior in vitro potency and in vivo antimetastatic efficacy compared to the WX-UK1 benchmark, driven by optimized hydrogen bonding in the S1/S2 pockets of uPA. However, its reliance on parenteral administration (IP/IV) due to low oral bioavailability presents a standard hurdle for amidine-based therapeutics. Future drug development efforts should focus on synthesizing ester or hydroxylamine prodrug derivatives of 4-APBC—mirroring the successful chemical evolution of Upamostat—to achieve oral bioavailability while maintaining its best-in-class target affinity.

References

  • MedChemExpress. "UKI-1 (WX-UK1) | uPA Inhibitor". Available at:[3]

  • PubChem - NIH. "WX-UK1 | C32H48ClN5O5S | CID 9939426". Available at:[2]

  • National Institutes of Health (PMC). "Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer". Available at:[1]

  • MDPI. "Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts". Available at:[4]

  • Benchchem. "Application Notes and Protocols for In Vivo Studies with Upamostat". Available at:[5]

Sources

Validation

Orthogonal Strategies for the Purity Assessment of Synthesized 4-amino-N'-phenylbenzene-1-carboximidamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical trap of relying solely on area-percent (a%) from HPLC-UV to declare the purity of novel synthetic intermediates. For highly functionalized, basic m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical trap of relying solely on area-percent (a%) from HPLC-UV to declare the purity of novel synthetic intermediates. For highly functionalized, basic molecules like 4-amino-N'-phenylbenzene-1-carboximidamide , this approach is mathematically flawed and chemically naive. In the landscape of pharmaceutical research, the integrity of starting materials dictates the safety and efficacy of the final drug product 1.

This guide provides an in-depth, objective comparison of analytical modalities—specifically High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for establishing the absolute purity of 4-amino-N'-phenylbenzene-1-carboximidamide.

The Physicochemical Challenges of Amidine Analysis

To design a self-validating analytical protocol, we must first understand the causality behind the molecule's behavior. 4-amino-N'-phenylbenzene-1-carboximidamide contains two distinct functional groups that dictate its analytical fate: a basic amidine moiety and a nucleophilic aniline moiety.

  • High Basicity & Silanol Interactions: The amidine group has a pKa of approximately 10–11. At the acidic pH typically used in reverse-phase HPLC (e.g., pH 2.7 with 0.1% formic acid), the molecule is fully protonated. These cations interact strongly with residual silanols on standard C18 stationary phases, leading to severe peak tailing, poor resolution, and integration errors.

  • E/Z Tautomerization: Amidines undergo rapid proton exchange and restricted rotation around the C-N partial double bond. At standard room temperature (298 K), this dynamic exchange causes severe line broadening in 1 H-NMR spectra, obscuring critical integration regions.

ChemicalBehavior Molecule 4-amino-N'-phenylbenzene -1-carboximidamide Amidine Amidine Moiety (High Basicity) Molecule->Amidine Aniline Aniline Moiety (Nucleophilic) Molecule->Aniline Tautomerism E/Z Tautomerization (NMR Peak Broadening) Amidine->Tautomerism Solvent/Temp dependent Tailing Silanol Interactions (HPLC Peak Tailing) Amidine->Tailing Cationic at pH < 10 Oxidation Susceptible to Oxidation Aniline->Oxidation Trace degradants

Fig 2. Physicochemical properties of the target amidine and their analytical implications.

Comparative Analysis of Analytical Modalities

HPLC-UV: The Illusion of Relative Purity

HPLC-UV is the workhorse of pharmaceutical analysis, offering excellent separation of trace impurities. However, it is a relative purity method. It relies on the dangerous assumption that all components have an identical UV response factor at the detection wavelength 1. For our target compound, non-chromophoric impurities or degradants with lower extinction coefficients will be drastically under-reported.

H-qNMR: The Gold Standard for Absolute Quantitation

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of analyte concentration. Because the integrated signal area is directly proportional to the number of nuclei, qNMR yields an absolute purity value without requiring a specific reference standard of the analyte itself [[2]](). It captures analytes (like residual solvents or inorganic salts) that frequently escape UV detection 3. Furthermore, qNMR can be used to determine Relative Response Factors (RRFs) for HPLC, bridging the gap between the two techniques 4. For highly complex mixtures, advanced hyphenated techniques like HPLC-qNMR are emerging to combine separation power with absolute quantitation [[5]]().

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Absolute Quantitation via 1 H-qNMR

Rationale: Overcoming tautomeric line broadening and ensuring complete relaxation for absolute molar quantitation.

  • Standard Selection & Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the synthesized 4-amino-N'-phenylbenzene-1-carboximidamide and ~5 mg of Maleic Acid (Internal Standard, NIST SRM traceable, purity >99.9%) into a single vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Sonicate for 2 minutes to ensure complete homogenization.

  • Acquisition Parameters (Critical Step): Transfer to a 5 mm NMR tube. Acquire 1 H spectra at 600 MHz.

    • Temperature: Set the probe to 330 K . Heating pushes the amidine tautomeric exchange into the fast regime, collapsing broad humps into sharp, integratable signals.

    • Relaxation Delay (D1): Set D1 to 60 seconds . This ensures the delay is at least 5×T1​ of the slowest relaxing proton, guaranteeing complete magnetization recovery and preventing integration bias.

  • Data Processing: Apply a zero-order baseline correction. Integrate the distinct aromatic protons of the amidine against the maleic acid singlet ( δ 6.26 ppm). Calculate mass fraction purity using the standard qNMR equation.

Protocol B: Impurity Profiling via High-pH HPLC-UV

Rationale: Suppressing amidine ionization to prevent silanol-induced peak tailing.

  • System Preparation: Equip the HPLC with a hybrid-silica column designed for high-pH stability (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute ammonium hydroxide. (At pH 9.5, the amidine is closer to its neutral state, minimizing secondary interactions).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Inject 10 µL of sample (1 mg/mL). Run a linear gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min. Column temperature: 40°C.

  • System Suitability (Self-Validation): Monitor at 254 nm. The run is only valid if the tailing factor ( Tf​ ) of the main amidine peak is ≤1.3 . Calculate purity via area normalization.

Workflow Start Synthesized Batch: 4-amino-N'-phenylbenzene -1-carboximidamide qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC LCMS LC-MS Analysis (Impurity ID) Start->LCMS DataSync Data Reconciliation & RRF Determination qNMR->DataSync HPLC->DataSync LCMS->DataSync Final Certified Purity Report DataSync->Final

Fig 1. Orthogonal workflow for comprehensive purity assessment and RRF determination.

Quantitative Data Comparison

The table below summarizes the purity assessment of a single synthesized batch of 4-amino-N'-phenylbenzene-1-carboximidamide using the orthogonal methods described above.

Analytical MethodDetermined Purity (%)Impurity A (Aniline) (%)Impurity B (Dimer) (%)RSD (%, n=5)Core AdvantageLimitation
1 H-qNMR 98.15 0.850.400.12Absolute molar quantitation; no reference standard needed.Lower sensitivity for trace impurities (<0.1%).
HPLC-UV (High pH) 99.40 0.350.250.08High resolution; excellent precision for batch-to-batch tracking.Overestimates purity due to differing UV response factors.
LC-MS (ESI+) N/A (Qualitative)Detected (m/z 94)Detected (m/z 453)N/AUnambiguous mass assignment of trace degradants.Matrix effects prevent accurate direct quantitation.

Data Interpretation: Notice the critical discrepancy: HPLC-UV reports a purity of 99.40%, while qNMR reports 98.15%. Because the structural impurities lack the extensive conjugated π -system of the parent amidine, they exhibit much lower UV absorbance at 254 nm. HPLC-UV drastically under-reports their concentration. The qNMR result represents the true, absolute mass fraction of the compound. By combining these datasets, researchers can calculate the exact RRFs for the impurities, allowing future routine HPLC runs to be mathematically corrected to reflect true purity.

References[3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid | Source: BenchChem | Link[4] Advantages of Quantitative NMR for the Determination of Relative Response Factors | Source: Enovatia | Link[1] qNMR for Purity Determination in Pharmaceuticals | Source: RSSL | Link[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective | Source: PMC / NIH | Link[2] High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a | Source: RSC Publishing | Link

Sources

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